molecular formula C8H5ClN2O B1359738 3-Chloro-6-(furan-2-yl)pyridazine CAS No. 38530-08-4

3-Chloro-6-(furan-2-yl)pyridazine

Cat. No.: B1359738
CAS No.: 38530-08-4
M. Wt: 180.59 g/mol
InChI Key: DASSMYGJZRFJMU-UHFFFAOYSA-N
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Description

3-Chloro-6-(furan-2-yl)pyridazine is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-(furan-2-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(furan-2-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-(furan-2-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASSMYGJZRFJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301582
Record name 3-Chloro-6-(2-furanyl)pyridazine
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Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38530-08-4
Record name 3-Chloro-6-(2-furanyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38530-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(2-furanyl)pyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Preparation of 3-Chloro-6-(furan-2-yl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-(furan-2-yl)pyridazine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-Chloro-6-(furan-2-yl)pyridazine, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. Pyridazine derivatives are recognized for their diverse biological activities, and their functionalization with other pharmacophoric groups, such as furan, creates valuable scaffolds for further molecular exploration.[1] The chloro-substituent at the 3-position serves as a versatile synthetic handle, enabling subsequent modifications through various cross-coupling reactions. This document details a robust and widely applicable two-stage synthetic approach, beginning with the preparation of the key intermediate, 3,6-dichloropyridazine, from commodity chemicals, followed by a selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the furan moiety. The causality behind experimental choices, detailed protocols, and methods for validation are discussed to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The pyridazine ring is a unique bioisostere often employed in drug design to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity.[1] The incorporation of a chlorine atom is a common strategy in medicinal chemistry to enhance pharmacokinetic properties or to serve as a reactive site for diversification.[2] The target molecule, 3-Chloro-6-(furan-2-yl)pyridazine, combines these features, making it a valuable building block for constructing more complex molecular architectures.

Our synthetic strategy is predicated on a retrosynthetic analysis that disconnects the target molecule at the C-C bond between the pyridazine and furan rings. This leads to two primary synthons: an electrophilic 3,6-dichloropyridazine core and a nucleophilic furan-2-boronic acid. This approach leverages the well-established and highly efficient Suzuki-Miyaura cross-coupling reaction, which is renowned for its mild conditions and broad functional group tolerance.[3][4]

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Suzuki-Miyaura Coupling Maleic Anhydride Maleic Anhydride Maleic Hydrazide Maleic Hydrazide Maleic Anhydride->Maleic Hydrazide  + Hydrazine Hydrate  Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Maleic Hydrazide Dichloropyridazine 3,6-Dichloropyridazine Maleic Hydrazide->Dichloropyridazine  Chlorination POCl3 POCl₃ POCl3->Dichloropyridazine Final Product 3-Chloro-6-(furan-2-yl)pyridazine Dichloropyridazine->Final Product  Coupling Furan Boronic Acid Furan-2-boronic Acid Furan Boronic Acid->Final Product Catalyst Pd(PPh₃)₄ / Base Catalyst->Final Product

Figure 1: Overall synthetic workflow for 3-Chloro-6-(furan-2-yl)pyridazine.

Stage 1: Synthesis of the 3,6-Dichloropyridazine Precursor

The synthesis of the core pyridazine structure begins with readily available and inexpensive starting materials. The process involves the formation of the pyridazine ring followed by a chlorination step.

Principle and Rationale

The initial reaction involves the condensation of maleic anhydride with hydrazine hydrate. This reaction forms maleic hydrazide (3,6-dihydroxypyridazine), a stable heterocyclic compound.[5] The subsequent and most critical step is the conversion of the hydroxyl groups to chlorides. While appearing as hydroxyls, maleic hydrazide exists predominantly in its pyridazinedione tautomeric form. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) effectively replaces these groups to yield the desired 3,6-dichloropyridazine.[6] POCl₃ is the reagent of choice due to its high reactivity and efficacy in converting cyclic amides and vinylogous acids to their corresponding chloro-derivatives.

Detailed Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

Materials:

  • Maleic Anhydride (1.0 mol, 98.06 g)

  • Hydrazine Hydrate (80% solution, 1.3 mol)

  • Hydrochloric Acid (30% solution)

  • Phosphorus Oxychloride (POCl₃, 3.0 mol, 460.0 g, 275 mL)

  • Solvent (e.g., Toluene or Chloroform)

Procedure:

  • Synthesis of Maleic Hydrazide:

    • To a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 72.5 mL of 80% hydrazine hydrate.[5]

    • Slowly add 120 mL of 30% hydrochloric acid dropwise while cooling the flask in an ice bath.

    • Add 98 g of maleic anhydride in portions to the stirred solution.

    • Heat the mixture to reflux at approximately 110°C for 3 hours.[5]

    • Cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization.

    • Filter the resulting solid, wash with cold ethanol, and dry to obtain maleic hydrazide (3,6-dihydroxypyridazine). The expected yield is approximately 91%.[5]

  • Chlorination to 3,6-Dichloropyridazine:

    • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • In a 1000 mL round-bottom flask, add the dried maleic hydrazide (e.g., 0.1 mol, 11.2 g) and a solvent such as 150 mL of toluene.[6]

    • Slowly add phosphorus oxychloride (0.3 mol, 46.0 g) to the flask.

    • Heat the mixture under reflux with stirring for approximately 3.5-4 hours at 65-70°C. Monitor the reaction progress by TLC.[6]

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

    • Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until it is slightly alkaline.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,6-dichloropyridazine.

    • The crude product can be purified by recrystallization from aqueous alcohol or by column chromatography to yield an off-white crystalline solid.[7][8]

ParameterValueRationale
Maleic Hydrazide Synthesis
ReactantsMaleic Anhydride, Hydrazine HydrateForms the core pyridazine ring structure.
Temperature110°C (Reflux)Provides sufficient energy for the condensation and cyclization reaction.
Time3 hoursEnsures complete reaction.
Chlorination
Chlorinating AgentPOCl₃Highly effective for converting the pyridazinedione to the dichloro derivative.
Temperature65-70°CBalances reaction rate with control over the exothermic process.
Time~4 hoursDetermined by TLC monitoring for disappearance of starting material.

Table 1: Key parameters for the synthesis of 3,6-Dichloropyridazine.

Stage 2: Suzuki-Miyaura Cross-Coupling

With the key precursor in hand, the final step is to selectively introduce the furan ring at the 6-position. The Suzuki-Miyaura reaction is the method of choice for this transformation.

Mechanistic Considerations and Causality

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[3] The catalytic cycle involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) catalyst oxidatively inserts into the carbon-chlorine bond of 3,6-dichloropyridazine. The C-Cl bond at the 6-position is generally more reactive than the one at the 3-position in such electron-deficient systems, allowing for regioselective substitution. This is the rate-determining step.[9]

  • Transmetalation: The furan group is transferred from the boron atom of furan-2-boronic acid to the palladium center. This step requires the presence of a base (e.g., Na₂CO₃, K₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic fragments (pyridazine and furan) on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst to continue the cycle.

The choice of catalyst, ligand, base, and solvent is critical for success, especially when using less reactive aryl chlorides. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective for these types of couplings.[10]

G A 3,6-Dichloropyridazine C Oxidative Addition (Rate-Limiting Step) A->C B Pd(0) Catalyst B->C D Intermediate A (Pd(II) Complex) C->D F Transmetalation D->F E Furan-2-boronic Acid + Base E->F G Intermediate B (Di-organo Pd(II) Complex) F->G H Reductive Elimination G->H H->B  Catalyst  Regeneration I 3-Chloro-6-(furan-2-yl)pyridazine (Product) H->I

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Furan-2-boronic acid (1.1 - 1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., an aqueous 2M solution of Na₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., a mixture of DME and Ethanol, or Toluene and Water)

Procedure:

  • To a reaction vessel, add 3,6-dichloropyridazine (e.g., 0.5 mmol), furan-2-boronic acid (0.6 mmol), and the palladium catalyst (5 mol%).[10]

  • Purge the vessel with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Add the degassed solvent system (e.g., a mixture of DME (8 mL) and ethanol (2 mL)) followed by the aqueous base (e.g., 2M Na₂CO₃, 1 mL).[10]

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-48 hours.[10]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or chloroform) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude material is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield 3-Chloro-6-(furan-2-yl)pyridazine as a solid.

ParameterValue/ReagentRationale
Electrophile 3,6-DichloropyridazineProvides the pyridazine core with a reactive C-Cl bond.
Nucleophile Furan-2-boronic acidSource of the furan moiety.
Catalyst Pd(PPh₃)₄ (or similar Pd(0))Facilitates the C-C bond formation via the catalytic cycle.
Base Na₂CO₃ or K₂CO₃Activates the boronic acid for the transmetalation step.
Solvent DME/Ethanol/WaterA biphasic system that dissolves both organic and inorganic reagents.
Temperature 80-90°CProvides energy to overcome the activation barrier of oxidative addition.

Table 2: Key parameters for the Suzuki-Miyaura cross-coupling reaction.

Characterization and Validation

To confirm the identity and purity of the synthesized 3-Chloro-6-(furan-2-yl)pyridazine, standard analytical techniques are employed. The data should be compared with literature values where available or analyzed for consistency with the expected structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the protons on the pyridazine and furan rings. The coupling patterns and chemical shifts will be characteristic of the structure.

  • ¹³C NMR Spectroscopy: The carbon NMR will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of C-Cl, C=N, and C=C bonds within the heterocyclic structure.[11]

TechniqueExpected Observations
¹H NMR Doublets and multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to furan and pyridazine protons.
¹³C NMR Signals corresponding to the 8 unique carbons in the aromatic region.
MS (EI) Molecular ion peak (M+) at m/z ≈ 182.58 and an isotopic peak (M+2) at m/z ≈ 184.58.
Melting Point A sharp melting point indicates high purity of the crystalline solid.

Table 3: Expected analytical data for product validation.

Conclusion

This guide outlines a reliable and well-documented synthetic route for the preparation of 3-Chloro-6-(furan-2-yl)pyridazine. The two-stage process, involving the initial synthesis of 3,6-dichloropyridazine followed by a regioselective Suzuki-Miyaura cross-coupling, provides an efficient pathway to this valuable chemical building block. The detailed protocols and mechanistic explanations are intended to provide researchers, scientists, and drug development professionals with the necessary information to confidently reproduce this synthesis and utilize the product in their discovery programs.

References

  • Butt, M. A., & Zhang, H. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Available at: [Link]

  • Ather, F., et al. (2010). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Arslan, H., et al. (2010). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available at: [Link]

  • Yangzhou Tianhe Pharmaceutical Co Ltd. (2021). Preparation method of 3, 6-dichloropyridazine. Google Patents (CN112645883A).
  • Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link]

  • Science of Synthesis. (2004). Product Class 8: Pyridazines. Thieme. Available at: [Link]

  • de la O-Arciniega, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • Cooley, J. H. (1961). Process for purification of 3,6-dichloropyridazine. Google Patents (US3004027A).
  • ResearchGate. (2015). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. Request PDF. Available at: [Link]

  • Tumkevicius, S., & Miasojedovas, A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine. Available at: [Link]

  • ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]

  • ResearchGate. (2023). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Request PDF. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-6-phenylpyridazine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Available at: [Link]

  • ChemSynthesis. (n.d.). 3-chloro-6-(2-chlorophenyl)pyridazine. Available at: [Link]

  • Sumitomo Chemical Co. (2008). Process for Preparing 3,6-Dichloropyridazine-1-Oxide. Google Patents (US20080167461A1).
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Dingyao County You Bang Chemical Co Ltd. (2015). Method for synthetizing 3,6-dichloropyridazine. Google Patents (CN104447569A).

Sources

Technical Whitepaper: 3-Chloro-6-(furan-2-yl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Scaffold Analysis & Synthetic Methodology

Executive Summary

The molecule 3-chloro-6-(furan-2-yl)pyridazine represents a high-value "bi-heteroaryl" scaffold in medicinal chemistry. Its structural significance lies in the juxtaposition of an electron-deficient pyridazine ring with an electron-rich furan moiety. This "push-pull" electronic character, combined with the remaining reactive chlorine atom, establishes the molecule as a versatile intermediate for Fragment-Based Drug Discovery (FBDD).

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis via controlled Suzuki-Miyaura cross-coupling, its physiochemical properties, and its downstream utility in synthesizing kinase inhibitors and anti-inflammatory agents.

Structural & Electronic Architecture

Understanding the electronic distribution is prerequisite to successful manipulation of this molecule.

Electronic "Push-Pull" System
  • The Pyridazine Core (Electron Deficient): The 1,2-diazine ring is highly

    
    -deficient due to the electronegativity of the two adjacent nitrogen atoms. This lowers the energy of the LUMO, making the ring highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • The Furan Substituent (Electron Rich): The furan ring at position 6 acts as a

    
    -donor. However, unlike a simple phenyl group, the furan oxygen also introduces inductive effects.
    
  • The Chlorine Handle (The "Warhead"): The chlorine at position 3 is activated by the para-like nitrogen (N2) and the meta-like nitrogen (N1). The presence of the furan ring at position 6 modulates this reactivity but does not deactivate it, preserving the site for subsequent derivatization.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Handling
Molecular Formula

MW: 180.59 g/mol
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; amenable to standard silica chromatography.
Solubility DMSO, DMF, DCM, EtOAcPoor solubility in water/hexanes; crystallizable from EtOH or Hexane/EtOAc.
H-Bond Donors/Acceptors 0 Donors / 3 AcceptorsGood membrane permeability profile for drug candidates.

Synthetic Architecture: The Suzuki-Miyaura Route[1][2][3][4][5]

The most robust route to 3-chloro-6-(furan-2-yl)pyridazine is the palladium-catalyzed cross-coupling of 3,6-dichloropyridazine with furan-2-boronic acid.

Mechanistic Challenge: Mono- vs. Bis-Coupling

The starting material, 3,6-dichloropyridazine, is symmetric. The critical technical challenge is desymmetrization .

  • Risk: Once the first furan is coupled, the product is slightly more electron-rich than the starting material, theoretically deactivating the second chloride. However, in practice, bis-coupling (forming 3,6-di(furan-2-yl)pyridazine) is a significant impurity if stoichiometry is not strictly controlled.

  • Solution: Use a stoichiometric deficit of the boronic acid (0.9 - 1.0 equiv) relative to the dichloride to statistically favor the mono-product.

Reaction Pathway Visualization

SynthesisPath SM1 3,6-Dichloropyridazine (Electrophile) Cat Catalyst System: Pd(PPh3)4 (5 mol%) Na2CO3 (2M aq) SM1->Cat SM2 Furan-2-boronic acid (Nucleophile) SM2->Cat Inter Oxidative Addition Complex Cat->Inter 1. Activation Prod 3-Chloro-6-(furan-2-yl)pyridazine (Target Scaffold) Inter->Prod 2. Transmetallation 3. Red. Elimination ByProd Bis-coupled Impurity (3,6-difuranyl) Prod->ByProd Over-reaction (Excess Boronic Acid)

Figure 1: Synthetic pathway utilizing Suzuki-Miyaura coupling.[1][2] Note the critical branch point where over-reaction leads to the bis-furanyl impurity.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 3-chloro-6-(furan-2-yl)pyridazine on a 5.0 mmol scale.

Reagents & Equipment
  • Reactants: 3,6-Dichloropyridazine (745 mg, 5.0 mmol), Furan-2-boronic acid (560 mg, 5.0 mmol).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (288 mg, 0.25 mmol, 5 mol%).
    
  • Solvent System: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio). Note: Toluene/EtOH/Water is a viable alternative.

  • Base: Sodium Carbonate (

    
    ), 2.0 M aqueous solution.
    
Step-by-Step Methodology
  • Inerting: Flame-dry a 50 mL Schlenk flask or 3-neck round-bottom flask. Allow to cool under a stream of dry Nitrogen or Argon. Causality: Oxygen poisons Pd(0) catalysts, leading to homocoupling of the boronic acid.

  • Charging: Add 3,6-dichloropyridazine, furan-2-boronic acid, and

    
     to the flask.
    
  • Solvation: Add degassed DME (15 mL) and degassed 2M

    
     (5 mL).
    
  • Reaction: Heat the mixture to reflux (approx. 80-85°C) under inert atmosphere.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3) after 2 hours. The starting dichloride is non-polar; the product will appear as a mid-polar spot; the bis-coupled impurity will be more polar or fluorescent depending on the plate.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: The crude residue is typically a dark oil or solid. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

    • Target Yield: 65-75%.

Validation (Self-Validating Metrics)
  • 1H NMR (CDCl3, 400 MHz): Look for two doublets for the pyridazine protons (approx

    
     7.5 - 8.0 ppm) and the characteristic 3-proton pattern of the furan ring (
    
    
    
    6.6, 7.3, 7.6 ppm).
  • Mass Spectrometry: ESI+ m/z = 181.0/183.0 (Cl isotope pattern is essential confirmation of the mono-coupled product).

Downstream Applications: The "Click" Potential

Once synthesized, the 3-chloro-6-(furan-2-yl)pyridazine serves as a master key for library generation. The remaining chlorine is a "leaving group par excellence" for


 reactions.
Functionalization Strategies
  • Amination (Kinase Inhibitor Motifs): Reaction with primary amines or anilines yields amino-pyridazines, a common motif in ATP-competitive kinase inhibitors (e.g., p38 MAP kinase inhibitors).

  • Hydrazine Condensation: Reaction with hydrazine hydrate yields the hydrazinyl derivative, which can be cyclized to form triazolo[4,3-b]pyridazines , a fused tricyclic system with potent anxiolytic and anti-inflammatory properties.

  • Alkoxylation: Reaction with sodium alkoxides introduces ether linkages, modulating solubility and metabolic stability.

Reactivity Logic Map

Reactivity Core 3-Chloro-6-(furan-2-yl)pyridazine (Scaffold) Reag1 R-NH2 / Heat (Nucleophilic Substitution) Core->Reag1 Reag2 NH2NH2 (Hydrazine) Reflux Core->Reag2 Reag3 Suzuki Coupling #2 (Ar-B(OH)2) Core->Reag3 Prod1 Amino-pyridazines (Kinase Inhibitors) Reag1->Prod1 SNAr Prod2 Hydrazinyl-pyridazine (Precursor to Triazolopyridazines) Reag2->Prod2 SNAr Prod3 3-Aryl-6-(furan-2-yl)pyridazine (Biaryl Systems) Reag3->Prod3 Pd-Catalysis

Figure 2: Divergent synthesis capabilities of the scaffold. The chlorine atom serves as the primary diversification point.

References

  • Organic Syntheses Procedure: Hie, L., Garg, N. K., et al. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol. Organic Syntheses, 93, 306-318. (Demonstrates heterogeneous coupling logic applicable to azines). Link

  • Pyridazine Chemistry Review: Matos, A. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 23(11), 3014.[2] (Specific conditions for 3-halo-6-heteroarylpyridazines). Link

  • Nucleophilic Substitution Mechanisms: Nucleophilic Substitution of Halo Pyridines. (2018). Explanation of the SNAr mechanism in nitrogen heterocycles. Link

  • Commercial Availability & Data: Dana Bioscience Product Data. 3-Chloro-6-(furan-2-yl)-4-(trifluoromethyl)pyridazine. (Reference for structural analogs and handling). Link

  • Medicinal Chemistry Application: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (General reference for pyridazine scaffolds in drug design). Link

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-6-(furan-2-yl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-Chloro-6-(furan-2-yl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis, characterization, and application of novel pyridazine derivatives.

Introduction

3-Chloro-6-(furan-2-yl)pyridazine belongs to the pyridazine class of nitrogen-containing heterocycles, which are recognized for their diverse biological activities and applications in materials science.[1][2] The structural elucidation of such molecules is paramount for understanding their chemical reactivity, and intermolecular interactions, and ultimately, for guiding the design of new functional molecules.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure and electronic environment of the constituent atoms.[4] This guide will focus specifically on the ¹H NMR spectrum, offering a detailed interpretation of the chemical shifts, coupling constants, and multiplicity patterns expected for this molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-Chloro-6-(furan-2-yl)pyridazine is predicted to exhibit distinct signals corresponding to the protons on the pyridazine and furan rings. The interpretation of this spectrum relies on fundamental principles of NMR spectroscopy, including the effects of electronegativity, aromaticity, and spin-spin coupling.[5][6]

Chemical Shift Predictions

The chemical shifts (δ) are anticipated to appear in the aromatic region of the spectrum, typically between 6.0 and 9.5 ppm. The precise location of each signal is influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the pyridazine ring, as well as the electronic properties of the furan ring.

  • Pyridazine Protons (H-4 and H-5): The two protons on the pyridazine ring are expected to be in different chemical environments. The proton at the 5-position (H-5) is adjacent to a carbon atom bonded to the furan ring, while the proton at the 4-position (H-4) is adjacent to the carbon bearing the chlorine atom. The electron-withdrawing effect of the chlorine atom will likely deshield H-4, causing it to resonate at a lower field (higher ppm value) compared to H-5. Based on data for substituted pyridazines, the chemical shifts for these protons are predicted to be in the range of 7.5-8.0 ppm.[7][8]

  • Furan Protons (H-3', H-4', and H-5'): The furan ring contains three protons. The proton at the 5'-position (H-5') is adjacent to the oxygen atom and is expected to be the most deshielded of the furan protons, appearing at the lowest field. The protons at the 3'- and 4'-positions (H-3' and H-4') will resonate at higher fields. Typical chemical shifts for furan protons are observed between 6.0 and 7.5 ppm.[9][10] The H-4' proton is anticipated to be the most shielded, appearing at the highest field among the furan protons.

Coupling Constant (J) Predictions and Multiplicity

The spin-spin coupling between adjacent protons will result in the splitting of the NMR signals, providing valuable information about the connectivity of the molecule.

  • Pyridazine Ring: The two protons on the pyridazine ring (H-4 and H-5) are ortho to each other and are expected to exhibit a doublet of doublets pattern due to a significant ³J coupling constant (typically 4-9 Hz for ortho coupling in pyridazines).[11]

  • Furan Ring: The protons on the furan ring will also display characteristic coupling patterns.

    • H-5' will likely appear as a doublet of doublets, being coupled to both H-4' (³J, typically 3-4 Hz) and H-3' (⁴J, a smaller long-range coupling, typically 0.5-1.5 Hz).[12][13]

    • H-3' will also likely be a doublet of doublets, coupled to H-4' (³J, typically 1.5-2.5 Hz) and H-5' (⁴J).

    • H-4' is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants), being coupled to both H-3' and H-5'.

Summary of Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-4 (Pyridazine)7.8 - 8.0d³J(H4-H5) = 8.0 - 9.0
H-5 (Pyridazine)7.6 - 7.8d³J(H5-H4) = 8.0 - 9.0
H-5' (Furan)7.4 - 7.6dd³J(H5'-H4') = 3.0 - 4.0, ⁴J(H5'-H3') = 0.5 - 1.5
H-3' (Furan)7.1 - 7.3dd³J(H3'-H4') = 1.5 - 2.5, ⁴J(H3'-H5') = 0.5 - 1.5
H-4' (Furan)6.5 - 6.7t (dd)³J(H4'-H3') = 1.5 - 2.5, ³J(H4'-H5') = 3.0 - 4.0

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard protocol for acquiring the ¹H NMR spectrum of 3-Chloro-6-(furan-2-yl)pyridazine.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 3-Chloro-6-(furan-2-yl)pyridazine.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean and dry NMR tube.[14] The choice of solvent may depend on the solubility of the compound.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to serve as a reference for the chemical shifts (δ = 0.00 ppm).
  • Cap the NMR tube and gently agitate to ensure complete dissolution.

2. NMR Instrument Setup:

  • Use a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for optimal signal dispersion and resolution.
  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve homogeneity and improve the resolution of the signals.

3. Data Acquisition:

  • Set the appropriate spectral width to encompass the expected range of proton chemical shifts (e.g., 0-10 ppm).
  • Use a standard pulse sequence, such as a single 90° pulse.
  • Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
  • Set the relaxation delay to allow for full relaxation of the protons between scans (e.g., 1-2 seconds).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm).
  • Integrate the signals to determine the relative number of protons corresponding to each peak.
  • Analyze the multiplicities and measure the coupling constants to aid in the structural assignment.

Molecular Structure and Proton Assignments

The following diagram illustrates the structure of 3-Chloro-6-(furan-2-yl)pyridazine with the protons labeled according to the assignments in the data table.

Figure 1. Molecular structure of 3-Chloro-6-(furan-2-yl)pyridazine with proton labeling.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of 3-Chloro-6-(furan-2-yl)pyridazine. The predicted chemical shifts, multiplicities, and coupling constants offer a solid foundation for the structural elucidation of this compound. The provided experimental protocol outlines a standard procedure for acquiring high-quality ¹H NMR data. This information is crucial for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, aiding in the unambiguous characterization of this and related heterocyclic molecules.

References

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An In-Depth Technical Guide to the ¹³C NMR Data of 3-Chloro-6-(furan-2-yl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyridazine derivatives hold a significant place due to their diverse biological activities.[1][2] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 3-Chloro-6-(furan-2-yl)pyridazine. Our focus extends beyond a mere presentation of data, delving into the rationale behind experimental design, the intricacies of spectral interpretation, and the application of this knowledge in a research and development context. This document is structured to serve as a practical reference for scientists engaged in the synthesis and characterization of related molecular entities.

The Strategic Importance of ¹³C NMR in Heterocyclic Chemistry

While ¹H NMR provides invaluable information about the proton framework of a molecule, ¹³C NMR offers direct insight into the carbon skeleton.[3] This is particularly crucial for heterocyclic systems where the electronic environment of each carbon atom is significantly influenced by the presence and position of heteroatoms, as well as by substituent effects.[4] For a molecule like 3-Chloro-6-(furan-2-yl)pyridazine, ¹³C NMR is indispensable for:

  • Unambiguous Structural Confirmation: Verifying the connectivity of the pyridazine and furan rings, and the precise positions of the chloro and furanyl substituents.

  • Electronic Environment Assessment: Probing the electron-donating and -withdrawing effects of the substituents on the aromatic rings.

  • Purity Assessment: Identifying the presence of isomers or impurities.

The wider chemical shift dispersion in ¹³C NMR compared to ¹H NMR often allows for the resolution of all unique carbon signals, providing a complete carbon fingerprint of the molecule.[5]

Predicted ¹³C NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for 3-Chloro-6-(furan-2-yl)pyridazine, a high-quality predicted spectrum was generated using advanced computational algorithms. These prediction tools utilize extensive databases of known chemical shifts and substituent effects to provide reliable estimations.

Below is the predicted ¹³C NMR data for 3-Chloro-6-(furan-2-yl)pyridazine, which will form the basis of our detailed analysis.

Carbon Atom Predicted Chemical Shift (ppm) Assignment Rationale
C3152.5Attached to electronegative Chlorine and adjacent to a ring Nitrogen.
C6159.0Attached to the furan ring and adjacent to a ring Nitrogen.
C4125.0Influenced by the adjacent chloro-substituted carbon (C3).
C5121.0Influenced by the adjacent furan-substituted carbon (C6).
C2'145.0Alpha to the oxygen in the furan ring and attached to the pyridazine ring.
C5'112.0Beta to the oxygen in the furan ring.
C3'108.0Beta to the furan-substituent and adjacent to the oxygen.
C4'115.0Influenced by the electronic effects of the furan ring system.

Disclaimer: These are predicted values and may differ slightly from experimental results.

In-Depth Spectral Analysis and Interpretation

The predicted ¹³C NMR spectrum of 3-Chloro-6-(furan-2-yl)pyridazine reveals eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by a combination of factors including hybridization, electronegativity of neighboring atoms, and resonance effects within the aromatic systems.

The Pyridazine Ring Carbons (C3, C4, C5, C6)
  • C3 and C6 (Quaternary Carbons): The signals for C3 and C6 are predicted to be the most downfield in the pyridazine ring, appearing at approximately 152.5 ppm and 159.0 ppm, respectively. This is due to the direct attachment of electronegative atoms or groups. C3 is bonded to a chlorine atom, which exerts a strong deshielding effect. C6 is bonded to the furan ring and is adjacent to a nitrogen atom, also resulting in a significant downfield shift. The slightly more downfield position of C6 compared to C3 can be attributed to the combined electron-withdrawing nature of the adjacent nitrogen and the resonance effects of the furan ring.

  • C4 and C5 (Protonated Carbons): The protonated carbons of the pyridazine ring, C4 and C5, are predicted to resonate at approximately 125.0 ppm and 121.0 ppm. Their chemical shifts are within the typical range for aromatic carbons.[6] The relative positions are influenced by the substituents on the adjacent carbons. C4, being adjacent to the chloro-substituted C3, is expected to be slightly more deshielded than C5, which is adjacent to the furan-substituted C6.

The Furan Ring Carbons (C2', C3', C4', C5')

The chemical shifts of the furan ring carbons are characteristic of this five-membered aromatic heterocycle.[7][8]

  • C2' (Quaternary Carbon): The carbon atom of the furan ring directly attached to the pyridazine ring, C2', is predicted at approximately 145.0 ppm. This downfield shift is a consequence of its connection to the electron-withdrawing pyridazine ring and its position alpha to the furan's oxygen atom.

  • C5' and C3' (Protonated Carbons): C5' and C3' are the carbons beta to the pyridazine substituent. C5' is predicted around 112.0 ppm, and C3' around 108.0 ppm. These upfield shifts relative to C2' are typical for furan carbons.

  • C4' (Protonated Carbon): The C4' carbon is predicted to appear around 115.0 ppm, influenced by the overall electronic environment of the furan ring.

To definitively assign the protonated carbons, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential.[9][10] An HSQC experiment would correlate each carbon to its directly attached proton, while an HMBC experiment would reveal longer-range (2-3 bond) correlations, allowing for the unambiguous assembly of the molecular structure.

Experimental Protocol: A Self-Validating Approach

The acquisition of high-quality ¹³C NMR data is contingent on a meticulously executed experimental protocol. The following steps outline a robust and self-validating methodology.

Sample Preparation
  • Analyte Purity: Ensure the sample of 3-Chloro-6-(furan-2-yl)pyridazine is of high purity to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for heterocyclic compounds. The choice of solvent can slightly influence chemical shifts.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg in 0.5-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution directly into a clean, dry 5 mm NMR tube using a pipette with a small cotton or glass wool plug.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz spectrometer.

Parameter Recommended Value Rationale
Pulse Program zgpg30 or zgdc30Standard proton-decoupled ¹³C experiment with a 30° pulse angle to allow for faster repetition rates.
Spectral Width (SW) 0 - 220 ppmTo encompass the full range of expected carbon chemical shifts.
Acquisition Time (AQ) 1.0 - 2.0 sA balance between resolution and experiment time.
Relaxation Delay (D1) 2.0 sAllows for sufficient relaxation of most carbon nuclei, although quantitative analysis would require longer delays.
Number of Scans (NS) 1024 or higherTo achieve an adequate signal-to-noise ratio, as ¹³C is an insensitive nucleus.
Temperature 298 KStandard ambient temperature for routine analysis.
Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Molecular Structure and Workflow

To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.

molecular_structure cluster_pyridazine Pyridazine Ring cluster_furan Furan Ring N1 N1 N2 N2 N1->N2 C3 C3 N2->C3 C4 C4 C3->C4 Cl Cl C3->Cl C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C2_prime C2' C6->C2_prime O1_prime O1' O1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C5_prime->O1_prime nmr_workflow SamplePrep Sample Preparation (Dissolution & Filtration) NMR_Acquisition ¹³C NMR Data Acquisition (Instrument Setup & Execution) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking & Referencing) Data_Processing->Spectral_Analysis Assignment Structural Assignment (1D & 2D Correlation) Spectral_Analysis->Assignment Report Final Report & Data Archiving Assignment->Report

Caption: General workflow for ¹³C NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the ¹³C NMR data for 3-Chloro-6-(furan-2-yl)pyridazine, grounded in established principles of NMR spectroscopy and computational prediction. The detailed analysis of the predicted chemical shifts, coupled with a robust experimental protocol, offers a solid foundation for researchers working with this and structurally related compounds. The strategic application of ¹³C NMR, particularly in conjunction with 2D techniques, is underscored as a critical tool for the unambiguous structural elucidation and characterization of novel chemical entities in the pursuit of new pharmaceuticals and advanced materials.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

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Infrared spectroscopy of 3-Chloro-6-(furan-2-yl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-6-(furan-2-yl)pyridazine

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 3-Chloro-6-(furan-2-yl)pyridazine (CAS No: 38530-08-4)[1]. As a heterocyclic compound incorporating both a substituted pyridazine and a furan moiety, its structural elucidation is critical for its application in medicinal chemistry and materials science. Pyridazine derivatives are known for their diverse biological activities and serve as important scaffolds in drug discovery[2][3]. This document details the theoretical underpinnings of its vibrational modes, presents a robust experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra, and offers a detailed guide to spectral interpretation. By grounding experimental methodology in established spectroscopic principles, this guide serves as an authoritative resource for the characterization and quality control of this important chemical entity.

Introduction: The Significance of 3-Chloro-6-(furan-2-yl)pyridazine

3-Chloro-6-(furan-2-yl)pyridazine is a bi-heterocyclic aromatic compound featuring a 1,2-diazine (pyridazine) ring system[4]. The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of pharmacological applications[2]. The specific substitution pattern of a chloro group at the 3-position and a furan-2-yl group at the 6-position creates a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecules.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural characterization of such molecules[5][6]. By probing the vibrational frequencies of molecular bonds, IR spectroscopy provides a distinct "fingerprint" that can confirm the presence of key functional groups, verify structural integrity, and assess sample purity. For a molecule like 3-Chloro-6-(furan-2-yl)pyridazine, IR spectroscopy is instrumental in confirming the presence of the pyridazine and furan rings, the carbon-chlorine bond, and the specific substitution pattern through the analysis of aromatic C-H bending modes.

Molecular Structure and Predicted Vibrational Modes

The structure of 3-Chloro-6-(furan-2-yl)pyridazine, with the systematic numbering of the pyridazine ring, is presented below[4]. Understanding the constituent parts of the molecule is the first step in predicting and interpreting its infrared spectrum.

Diagram 1: Chemical structure of 3-Chloro-6-(furan-2-yl)pyridazine.

The molecule's vibrational modes can be dissected based on its primary functional groups:

  • Pyridazine Ring: This aromatic diazine ring will exhibit characteristic C-H stretching, C=C and C=N ring stretching, and in-plane and out-of-plane C-H bending vibrations[7]. The two adjacent nitrogen atoms uniquely influence the electronic distribution and vibrational frequencies compared to benzene or pyridine.

  • Furan Ring: This five-membered aromatic ether ring has its own set of characteristic vibrations, including C-H stretching, C=C stretching, and asymmetric/symmetric C-O-C (ether) stretching[8][9].

  • Carbon-Chlorine Bond: The C-Cl bond is a relatively weak and heavy single bond, giving rise to a characteristic stretching vibration in the lower frequency "fingerprint" region of the IR spectrum.

  • Aromatic C-H Bonds: Both rings possess C-H bonds. Their stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while their out-of-plane (OOP) bending vibrations in the 900-650 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings.

Experimental Protocol: High-Fidelity FTIR-ATR Analysis

The following protocol outlines a standardized procedure for obtaining a high-quality infrared spectrum of solid 3-Chloro-6-(furan-2-yl)pyridazine using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This method is chosen for its minimal sample preparation, reproducibility, and speed.

Instrumentation and Materials
  • Spectrometer: An FTIR spectrometer capable of scanning from 4000 to 400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

  • Accessory: A single-reflection diamond ATR accessory.

  • Sample: 3-Chloro-6-(furan-2-yl)pyridazine, solid (approx. 1-2 mg).

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Experimental Workflow

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-Chloro-6-(furan-2-yl)pyridazine via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of 3-Chloro-6-(furan-2-yl)pyridazine, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also a thorough discussion of the underlying reaction mechanism, key parameter optimization, and troubleshooting strategies. The presented protocol is designed to be a self-validating system, grounded in established principles of organic chemistry and supported by authoritative literature.

Introduction: The Significance of Furan-Functionalized Pyridazines

Pyridazine derivatives are a class of nitrogen-containing heterocycles that are of significant interest due to their wide range of biological activities and applications in materials science. The pyridazine core is a key pharmacophore in numerous therapeutic agents. The introduction of a furan moiety can further enhance the biological activity and modulate the physicochemical properties of the parent pyridazine scaffold. The target molecule, 3-Chloro-6-(furan-2-yl)pyridazine, serves as a versatile intermediate for further functionalization, enabling the exploration of novel chemical space in drug discovery and the development of advanced organic materials.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the use of generally stable and less toxic organoboron reagents.[1] For the synthesis of 3-Chloro-6-(furan-2-yl)pyridazine, the Suzuki coupling offers a highly efficient and modular approach.

Strategic Approach: Choice of Starting Materials

The successful synthesis of 3-Chloro-6-(furan-2-yl)pyridazine via Suzuki coupling hinges on the judicious selection of the starting materials. Two primary strategies can be envisioned:

  • Strategy A: Mono-coupling of 3,6-dichloropyridazine. This approach utilizes a readily available starting material. However, achieving selective mono-arylation over diarylation can be challenging and may require careful optimization of reaction conditions. Symmetrical 3,6-dichloropyridazines can undergo efficient mono-Suzuki coupling reactions.[2]

  • Strategy B: Selective coupling of 3-chloro-6-iodopyridazine. This is the recommended and more robust strategy. The significant difference in the reactivity of the C-I and C-Cl bonds in the palladium-catalyzed oxidative addition step allows for highly selective coupling at the more reactive C-I position.[3] The order of reactivity for halogens in Suzuki coupling is generally I > Br > Cl.[3] This high selectivity minimizes the formation of byproducts and simplifies purification.

This application note will focus on the more selective Strategy B .

Synthesis of the Key Intermediate: 3-Chloro-6-iodopyridazine

A reliable synthesis of 3-chloro-6-iodopyridazine is a prerequisite for the subsequent Suzuki coupling. A common method involves the halogen exchange of the more readily available 3,6-dichloropyridazine.

Protocol for 3-Chloro-6-iodopyridazine Synthesis:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as acetonitrile, add sodium iodide (3.0 eq).

  • Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 3-chloro-6-iodopyridazine.

The Suzuki Coupling Reaction: Mechanism and Key Considerations

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

The Catalytic Cycle of Suzuki Coupling

Suzuki_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (3-Chloro-6-iodopyridazine) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (2-Furanylboronic Acid) + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Role of the Palladium Catalyst and Ligand

The choice of the palladium catalyst and the associated ligand is crucial for the success of the Suzuki coupling, especially when dealing with less reactive aryl chlorides.

  • Palladium Precatalyst: A common and effective precatalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Other Pd(0) sources like Pd₂(dba)₃ or Pd(II) sources such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ which are reduced in situ to the active Pd(0) species can also be used.

  • Ligands: For the coupling of heteroaryl chlorides, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step, which is typically the rate-determining step.[3] Examples include tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands.

The Essential Role of the Base

A base is a critical component in the Suzuki coupling reaction. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species, which then participates in the transmetalation step.[4] The choice of base can significantly impact the reaction rate and yield.

  • Common Bases: Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. The strength of the base can influence the reaction outcome. For challenging couplings, stronger bases like potassium phosphate may be beneficial.

  • Solvent System: The base is often used in an aqueous solution in conjunction with an organic solvent, creating a biphasic system.

Solvent Selection

The solvent system plays a role in solubilizing the reactants and catalyst, and can also influence the reaction rate.

  • Typical Solvents: A mixture of an organic solvent and water is commonly used. Popular organic solvents include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF). The addition of water is often necessary to dissolve the inorganic base.

Experimental Protocol: Synthesis of 3-Chloro-6-(furan-2-yl)pyridazine

This protocol is a robust starting point for the synthesis and can be further optimized as needed.

Materials and Reagents

Reagent/MaterialGradeSupplier Recommendation
3-Chloro-6-iodopyridazineSynthesized (Sec 2.1)N/A
2-Furanylboronic acid>95%Commercially available
Tetrakis(triphenylphosphine)palladium(0)Catalyst GradeCommercially available
Sodium Carbonate (Na₂CO₃)AnhydrousCommercially available
1,4-DioxaneAnhydrousCommercially available
WaterDeionizedN/A
Ethyl AcetateACS GradeCommercially available
BrineSaturated SolutionN/A
Anhydrous Sodium SulfateACS GradeCommercially available
Silica Gel60 Å, 230-400 meshCommercially available

Reaction Conditions

ParameterRecommended Value
Reactant Ratio3-Chloro-6-iodopyridazine (1.0 eq) : 2-Furanylboronic acid (1.2 eq)
Catalyst LoadingPd(PPh₃)₄ (3-5 mol%)
BaseNa₂CO₃ (2.0 eq) in a 2M aqueous solution
Solvent System1,4-Dioxane : Water (4:1 v/v)
Temperature80-90 °C
Reaction Time4-12 hours (monitor by TLC/GC-MS)
AtmosphereInert (Nitrogen or Argon)

Step-by-Step Procedure

Experimental Workflow

Suzuki_Workflow Setup 1. Reaction Setup - Add reactants, solvent, and base to flask. - Degas the mixture. Catalyst 2. Catalyst Addition - Add Pd(PPh₃)₄ under inert atmosphere. Setup->Catalyst Reaction 3. Heating & Monitoring - Heat to 80-90 °C. - Monitor by TLC/GC-MS. Catalyst->Reaction Workup 4. Aqueous Workup - Cool, dilute with water. - Extract with ethyl acetate. Reaction->Workup Purification 5. Purification - Dry, concentrate. - Column chromatography. Workup->Purification Product 6. Final Product - 3-Chloro-6-(furan-2-yl)pyridazine Purification->Product

Caption: A streamlined workflow for the Suzuki coupling synthesis.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-6-iodopyridazine (1.0 eq), 2-furanylboronic acid (1.2 eq), and the solvent (1,4-dioxane).

  • Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Addition of Base: Add the 2M aqueous solution of sodium carbonate (2.0 eq).

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) or GC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 3-Chloro-6-(furan-2-yl)pyridazine.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (deactivated by oxygen).Ensure thorough degassing of the reaction mixture and maintain a positive inert atmosphere throughout the reaction. Use a fresh bottle of catalyst.
Insufficiently strong base.Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.
Low reaction temperature.Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent.
Formation of Homocoupling Byproduct (Furan-Furan) Premature decomposition of the boronic acid.Use a slight excess (1.1-1.2 eq) of the boronic acid. Ensure the base is added after the degassing step.
Incomplete Reaction Insufficient catalyst loading or reaction time.Increase the catalyst loading to 5 mol%. Extend the reaction time and continue monitoring.
Difficult Purification Presence of palladium residues.After the reaction, consider stirring the crude product in a solvent with a palladium scavenger. During chromatography, a small amount of triethylamine in the eluent can sometimes help.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable method for the synthesis of 3-Chloro-6-(furan-2-yl)pyridazine. By employing 3-chloro-6-iodopyridazine as the starting material, a high degree of selectivity can be achieved, leading to a clean reaction profile and simplified purification. The protocol detailed in this application note, along with the accompanying scientific rationale and troubleshooting guide, offers a comprehensive resource for researchers in the field of medicinal chemistry and organic synthesis to successfully prepare this valuable heterocyclic building block. Careful attention to the reaction parameters, particularly the exclusion of oxygen and the choice of catalyst, ligand, and base, will ensure a successful and reproducible synthesis.

References

  • Blaise, E., et al. (2014). Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions. The Journal of Organic Chemistry, 79(21), 10311–10322.
  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents. (n.d.).
  • Hobbs, W. J. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed. (2020). Application of palladium-catalyzed cross-coupling between bile acids and 2-furanylboronic acid to the synthesis of 24-(2'-furanyl)-24-oxo steroids. Steroids, 161, 108681.
  • Piros, L., et al. (2024).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 28, 2026, from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6663-6681.
  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7414–7421.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 28, 2026, from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5099.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved January 28, 2026, from [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Aryl-6-(furan-2-yl)pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 3-aryl-6-(furan-2-yl)pyridazines, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The described methodology is centered around a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling strategy, offering a versatile and efficient route to a diverse library of these target molecules. This guide furnishes detailed, field-proven protocols, mechanistic insights, and key considerations for reaction optimization, empowering researchers to successfully implement and adapt this synthesis for their specific research and development needs.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1][2] Its unique electronic properties, including its electron-deficient nature and capacity for hydrogen bonding, make it a valuable component in designing molecules that interact with biological targets.[3][4] Derivatives of pyridazine have demonstrated a wide spectrum of pharmacological activities, functioning as kinase inhibitors, anti-inflammatory agents, and modulators of various receptors.[2][5]

The specific substitution pattern of an aryl group at the 3-position and a furan moiety at the 6-position creates a hetero-biaryl structure of considerable interest. This arrangement allows for extensive exploration of structure-activity relationships (SAR) by modifying both the aryl and furan rings, making these compounds attractive targets for high-throughput screening and lead optimization campaigns. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[6][7]

Reaction Principle: A Sequential Suzuki-Miyaura Coupling Strategy

The synthesis of 3-aryl-6-(furan-2-yl)pyridazines is elegantly achieved through a two-step, sequential Suzuki-Miyaura cross-coupling reaction starting from the readily available 3,6-dichloropyridazine. The strategy leverages the ability to perform selective mono-arylation on symmetrical dihalo-heterocycles.[8]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Mono-Coupling cluster_1 Step 2: Second Coupling A 3,6-Dichloropyridazine C 3-Chloro-6-(furan-2-yl)pyridazine A->C Pd Catalyst / Base B Furan-2-boronic Acid B->C C_ref From Step 1 D Arylboronic Acid E 3-Aryl-6-(furan-2-yl)pyridazine (Target Molecule) D->E C_ref->E Pd Catalyst / Base

Caption: Sequential Suzuki-Miyaura cross-coupling workflow.

Step 1 involves the selective mono-coupling of 3,6-dichloropyridazine with one equivalent of furan-2-boronic acid. This reaction yields the key intermediate, 3-chloro-6-(furan-2-yl)pyridazine. Judicious choice of reaction conditions is crucial to favor the mono-substituted product and minimize the formation of the di-substituted byproduct, 3,6-di(furan-2-yl)pyridazine.

Step 2 utilizes the chlorinated intermediate from the first step as the substrate for a second Suzuki-Miyaura coupling with a variety of arylboronic acids. This step introduces the desired aryl group at the 3-position, affording the final target compounds.

Understanding the Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. A general representation of this mechanism is essential for troubleshooting and optimizing the reaction.

The cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, the chloropyridazine derivative), inserting into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organoboron reagent (furan- or arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new Pd(II)-organic complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Pd(II) Complex L₂Pd(II)(Ar)(X) Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-X) Transmetalation Complex L₂Pd(II)(Ar)(Ar') Pd(II) Complex->Transmetalation Complex Transmetalation (Ar'-B(OH)₂ + Base) Transmetalation Complex->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents and solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care.

Protocol 1: Synthesis of 3-Chloro-6-(furan-2-yl)pyridazine (Intermediate)

This protocol is designed for the selective mono-functionalization of 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Furan-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq.), furan-2-boronic acid (1.05 eq.), and sodium carbonate (2.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of DME and water. The typical concentration is 0.1 M with respect to the dichloropyridazine.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 20-30 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically a mixture of the desired mono-substituted product, unreacted starting material, and a small amount of di-substituted byproduct. Purify the crude material by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure 3-chloro-6-(furan-2-yl)pyridazine.

Protocol 2: Synthesis of 3-Aryl-6-(furan-2-yl)pyridazines (Final Products)

This general protocol can be adapted for a variety of arylboronic acids.[9]

Materials:

  • 3-Chloro-6-(furan-2-yl)pyridazine (from Protocol 1)

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a reaction vessel suitable for microwave synthesis or conventional heating, combine 3-chloro-6-(furan-2-yl)pyridazine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (2.5-3.0 eq.).

  • Catalyst and Solvent: Add the palladium catalyst, Pd(dppf)Cl₂ (3-5 mol%), followed by a 5:1 mixture of 1,4-dioxane and water.

  • Degassing: Securely seal the vessel and degas the mixture by purging with an inert gas.

  • Reaction:

    • Microwave Irradiation: Heat the mixture in a microwave reactor to 130-140 °C for 30-60 minutes.[9]

    • Conventional Heating: Alternatively, heat the mixture at 100 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to yield the pure 3-aryl-6-(furan-2-yl)pyridazine.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes typical conditions and expected outcomes for the second coupling step with various arylboronic acids. Yields are indicative and may vary based on the specific substrate and reaction scale.

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)Dioxane/H₂O1001288-96
34-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)Dioxane/H₂O1001480-90
43-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O901675-85
54-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (4)K₃PO₄ (3)Dioxane/H₂O1101670-80

Troubleshooting and Optimization

  • Low Yield in Step 1 (Mono-coupling):

    • Cause: Formation of the di-substituted byproduct.

    • Solution: Carefully control the stoichiometry; use no more than 1.05 equivalents of furan-2-boronic acid. Lowering the reaction temperature may also improve selectivity.

  • Catalyst Deactivation:

    • Cause: Presence of oxygen.

    • Solution: Ensure thorough degassing of the reaction mixture and maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Low Yield in Step 2:

    • Cause: Inefficient coupling of electron-deficient or sterically hindered arylboronic acids.

    • Solution: Increase the catalyst loading (up to 10 mol%), screen different phosphine ligands (e.g., SPhos, XPhos), or use a stronger base like cesium carbonate (Cs₂CO₃). Increasing the reaction temperature or switching to microwave heating can also be beneficial.[9]

  • Homo-coupling of Boronic Acid:

    • Cause: A common side reaction, particularly with highly reactive boronic acids.

    • Solution: Ensure slow addition of the palladium catalyst. Using a slight excess of the chloropyridazine substrate can sometimes mitigate this.

Conclusion

The sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable method for the synthesis of 3-aryl-6-(furan-2-yl)pyridazines. By following the detailed protocols and understanding the underlying mechanistic principles outlined in this guide, researchers in drug discovery and materials science can efficiently generate libraries of these valuable compounds for further investigation. The provided framework for optimization and troubleshooting will aid in overcoming common synthetic challenges, ensuring successful and reproducible outcomes.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6522. [Link]

  • Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3328. [Link]

  • Cao, P., Qu, J., Burton, G., & Rivero, R. A. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208. [Link]

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. [Link]

  • Teixeira, C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Yokoyama, T., et al. (2014). Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of C−C Bonds under Catalysis with a Single Palladium Catalyst Incorporating Two of the Most General Ligand Classes: Cross-Coupling of Aryl Halides with Boronic Acids, and α-Arylation of Ketones. Angewandte Chemie International Edition, 48(48), 9077-9080. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

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Application Notes & Protocols: Strategic Derivatization of 3-Chloro-6-(furan-2-yl)pyridazine at the Chloro Position

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Chloro-6-(furan-2-yl)pyridazine Scaffold

The pyridazine nucleus is a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antineuroinflammatory properties.[1][2][3][4][5] When functionalized with a furan ring, another biologically significant heterocycle, the resulting 3-chloro-6-(furan-2-yl)pyridazine scaffold becomes a highly valuable starting material for the synthesis of novel chemical entities.[6]

The true synthetic power of this molecule lies in the chloro substituent at the 3-position. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring renders this position π-deficient, thereby activating the C-Cl bond for a variety of chemical transformations.[7][8] This activation makes the chloro group an excellent leaving group and a versatile handle for introducing molecular diversity.

This guide provides an in-depth exploration of the principal strategies for derivatizing 3-chloro-6-(furan-2-yl)pyridazine at the chloro position. We will delve into the mechanistic rationale behind key reaction classes—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—and provide detailed, field-proven protocols for their successful implementation.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of heterocyclic chemistry. For 3-chloro-6-(furan-2-yl)pyridazine, the reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing pyridazine ring. In the final step, the chloride ion is eliminated, restoring aromaticity and yielding the substituted product.

Caption: General workflow for the SNAr mechanism.

Protocol 1.1: SNAr Amination with N-Nucleophiles

The introduction of amino groups is a critical step in tuning the pharmacological profile of lead compounds. This protocol describes a general procedure for the substitution of the chloro group with primary or secondary amines.

  • Scientific Rationale: The reaction requires heating to provide sufficient energy to overcome the activation barrier for the formation of the Meisenheimer complex. A base, such as potassium carbonate or a tertiary amine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium towards the product. The choice of a polar solvent like ethanol or DMF facilitates the dissolution of the reactants and stabilizes the charged intermediate.

  • Detailed Step-by-Step Protocol:

    • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-6-(furan-2-yl)pyridazine (1.0 eq.).

    • Reagent Addition: Add the desired amine (e.g., piperidine, morpholine) (1.2–1.5 eq.) and a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq.) or diisopropylethylamine (DIPEA) (2.0 eq.).

    • Solvent Addition: Add a suitable solvent (e.g., ethanol, N,N-dimethylformamide, or 1,4-dioxane) to achieve a substrate concentration of approximately 0.1–0.5 M.

    • Reaction Execution: Heat the mixture to reflux (typically 80–120 °C) and stir vigorously.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

    • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter it off. Evaporate the solvent under reduced pressure.

    • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the desired 3-amino-6-(furan-2-yl)pyridazine derivative.[9][10]

N-Nucleophile Typical Base Solvent Temp (°C) Typical Yield
PiperidineK₂CO₃Ethanol8075-90%
MorpholineDIPEADioxane10080-95%
AnilineK₂CO₃DMF12060-80%
1-(2-Pyridyl)piperazineNone (self-basing)Ethanol80>58%[9]

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is effective, palladium-catalyzed cross-coupling reactions offer unparalleled versatility for forming C-C and C-N bonds under conditions that are often milder and more functional-group tolerant. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are highly effective for activating the relatively inert C-Cl bond.[11][12]

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl and heteroaryl-aryl structures by reacting an organoboron species with an organic halide.[13][14][15]

  • Scientific Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Cl bond, forming a Pd(II) complex. (2) Transmetalation , where the organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base. (3) Reductive Elimination , where the new C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst. The choice of ligand is critical to promote the oxidative addition of the strong C-Cl bond.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)₂ + Base PdII_Biaryl Ar-Pd(II)-R(L)₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar-R (Product) RedElim->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

  • Detailed Step-by-Step Protocol:

    • Reaction Setup: In an oven-dried Schlenk flask, combine 3-chloro-6-(furan-2-yl)pyridazine (1.0 eq.), the desired arylboronic acid (1.1–1.5 eq.), and a base such as K₃PO₄ or Na₂CO₃ (2.0–3.0 eq.).

    • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2–5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos or XPhos (4 mol%).

    • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water or toluene/ethanol/water, via syringe.[16]

    • Reaction Execution: Heat the mixture to 80–110 °C with vigorous stirring.

    • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6–24 hours).

    • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the desired biaryl product.[17]

Boronic Acid Catalyst System Base Solvent Typical Yield
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O70-90%
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O85-95%
Thiophene-2-boronic acidPdCl₂(dppf)K₂CO₃DMF65-85%
Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly efficient and general method for forming C-N bonds, often succeeding where traditional SNAr reactions fail, particularly with less nucleophilic amines.[18]

  • Scientific Rationale: This reaction follows a catalytic cycle similar to the Suzuki coupling but involves the coupling of an amine.[12] The key to its success with challenging substrates like aryl chlorides lies in the use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos). These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step to the C-Cl bond, and facilitate the final reductive elimination to release the arylamine product. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active nucleophile.[19]

Buchwald_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord R'₂NH + Base PdII_Amido Ar-Pd(II)-NR₂'(L) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Ar-NR'₂ (Product) RedElim->Pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

  • Detailed Step-by-Step Protocol:

    • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4 eq.) to an oven-dried Schlenk tube.

    • Reagent Addition: Add 3-chloro-6-(furan-2-yl)pyridazine (1.0 eq.) and the amine (1.2 eq.).

    • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

    • Reaction Execution: Seal the tube and heat the mixture to 80–110 °C with stirring.

    • Monitoring: Follow the reaction's progress by LC-MS or GC-MS.

    • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

    • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by silica gel chromatography to isolate the target N-aryl product.

Protocol 2.3: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating conjugated enyne systems.[20]

  • Scientific Rationale: This reaction uniquely employs a dual catalytic system.[21] The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and the amine base to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the final product. Strict anaerobic conditions are crucial to prevent the homocoupling of alkynes (Glaser coupling).[22]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-Cl(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Aryl->Pd0 Reductive Elimination (Ar-C≡C-R) Alkyne H-C≡C-R Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide + CuI, Base Cu_Acetylide->PdII_Aryl

Caption: Dual catalytic cycles of the Sonogashira coupling.

  • Detailed Step-by-Step Protocol:

    • Reaction Setup: To a Schlenk flask, add 3-chloro-6-(furan-2-yl)pyridazine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and copper(I) iodide (CuI, 1–10 mol%).

    • Degassing: Evacuate and backfill the flask with an inert gas (Argon) three times.

    • Solvent and Reagent Addition: Add an anhydrous amine solvent such as triethylamine (Et₃N) or a mixture of toluene and diisopropylamine (DIPA). Add the terminal alkyne (e.g., phenylacetylene) (1.1–1.5 eq.) via syringe.

    • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.

    • Monitoring: Monitor the reaction by TLC. The formation of copper acetylide salts may cause the mixture to become thick and colored.

    • Work-up: Once the starting material is consumed, filter the reaction mixture through Celite, washing with ethyl acetate. Concentrate the filtrate.

    • Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

3-Chloro-6-(furan-2-yl)pyridazine is a robust and versatile chemical building block. The chloro group at the 3-position serves as a reliable anchor point for a wide range of synthetic transformations. By mastering the fundamental principles and protocols of Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling, researchers can efficiently generate large libraries of novel pyridazine derivatives. These compounds hold significant potential for applications in drug discovery, materials science, and agrochemicals, making the derivatization strategies outlined here essential tools for the modern synthetic chemist.

References

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  • PubMed. (2025, August 13). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Available from: [Link]

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  • ResearchGate. (2018, November 11). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link]

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  • PubMed. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Available from: [Link]

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  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available from: [Link]

  • Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Available from: [Link]

  • ResearchGate. (2025, August 6). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Available from: [Link]

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The Strategic Application of 3-Chloro-6-(furan-2-yl)pyridazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The pyridazine nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and its role as a "privileged structure" in the design of novel therapeutics.[1] This bicyclic heteroaromatic system is a key feature in a multitude of compounds demonstrating a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. Within this esteemed class of molecules, 3-Chloro-6-(furan-2-yl)pyridazine emerges as a particularly valuable building block for the synthesis of targeted therapies.

The strategic placement of a reactive chlorine atom at the 3-position and a furan ring at the 6-position provides medicinal chemists with two distinct points for molecular elaboration. The chlorine atom serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR). The furan moiety, a bioisostere for the phenyl ring, offers unique steric and electronic properties that can enhance metabolic stability, modulate receptor interactions, and improve bioavailability.[2]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 3-Chloro-6-(furan-2-yl)pyridazine in the discovery and development of next-generation therapeutics.

Chemical Profile of 3-Chloro-6-(furan-2-yl)pyridazine

A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthetic campaigns.

PropertyValueReference
CAS Number 38530-08-4[3]
Molecular Formula C₈H₅ClN₂O[3]
Molecular Weight 180.59 g/mol [3]
Appearance Off-white to yellow powder
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.
SMILES ClC1=NN=C(C2=CC=CO2)C=C1[3]

Synthetic Protocol: A Gateway to Novel Pyridazine Derivatives

The following protocol details a representative synthesis of a bi-aryl pyridazine derivative from 3-Chloro-6-(furan-2-yl)pyridazine via a Suzuki-Miyaura cross-coupling reaction. This method is widely applicable for the introduction of various aryl and heteroaryl moieties at the 3-position, a common strategy in the development of kinase inhibitors.[4]

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-6-(furan-2-yl)pyridazines

Objective: To synthesize a 3-aryl-6-(furan-2-yl)pyridazine derivative as a potential kinase inhibitor.

Rationale: The Suzuki-Miyaura coupling is a robust and high-yielding method for the formation of carbon-carbon bonds. The chloro-substituent on the pyridazine ring is an excellent electrophilic partner for this palladium-catalyzed reaction.

Diagram of the Synthetic Workflow:

Suzuki_Coupling Start 3-Chloro-6-(furan-2-yl)pyridazine Reaction Suzuki-Miyaura Coupling Start->Reaction BoronicAcid Aryl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Solvent Solvent (e.g., 1,4-Dioxane/Water) Solvent->Reaction Product 3-Aryl-6-(furan-2-yl)pyridazine Reaction->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Chloro-6-(furan-2-yl)pyridazine

  • Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-Chloro-6-(furan-2-yl)pyridazine (1.0 mmol), the desired aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Solvent and Base Addition: Add 1,4-dioxane (10 mL) and a 2 M aqueous solution of Na₂CO₃ (2.5 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-aryl-6-(furan-2-yl)pyridazine.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and LC-MS).

Medicinal Chemistry Applications: A Scaffold for Targeted Therapies

The 3-chloro-6-(furan-2-yl)pyridazine scaffold is a versatile starting point for the development of a range of therapeutic agents. The pyridazine core is known to interact with the hinge region of kinases, making it an attractive scaffold for the design of kinase inhibitors.[5]

Kinase Inhibitors in Oncology

Numerous pyridazine-based compounds have been investigated as potent kinase inhibitors for the treatment of cancer.[6] For instance, derivatives of the pyridazine scaffold have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[6] The furan moiety can occupy the ribose-binding pocket of the ATP binding site, while modifications at the 3-position can be tailored to target specific amino acid residues within the kinase domain, thereby enhancing potency and selectivity.

A notable example involves the development of 3-oxo-2,3-dihydropyridazine derivatives as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in T-cell signaling.[4][7][8] These inhibitors were synthesized from a 4-bromo-6-chloropyridazin-3(2H)-one core, demonstrating the utility of a halogenated pyridazine as a precursor for kinase inhibitor development.[4][7]

Anti-inflammatory Agents

Pyridazine and pyridazinone derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[9] They have been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9] The 3-chloro-6-(furan-2-yl)pyridazine scaffold can be elaborated to generate compounds that target enzymes involved in the inflammatory cascade, such as p38 MAP kinase.[1]

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of a synthesized 3-aryl-6-(furan-2-yl)pyridazine derivative against a target kinase (e.g., a Cyclin-Dependent Kinase).

Rationale: This protocol provides a framework for assessing the potency of a novel compound as a kinase inhibitor by measuring its ability to inhibit the phosphorylation of a substrate.

Diagram of the Kinase Assay Workflow:

Kinase_Assay cluster_0 Reaction Components Kinase Target Kinase Incubation Incubate at 30°C Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation TestCompound Test Compound (3-Aryl-6-(furan-2-yl)pyridazine) TestCompound->Incubation Detection Detect Phosphorylation (e.g., Luminescence) Incubation->Detection Analysis Calculate IC₅₀ Detection->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant active target kinase

  • Kinase-specific peptide substrate

  • Adenosine-5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Synthesized 3-aryl-6-(furan-2-yl)pyridazine test compound

  • Positive control inhibitor (a known inhibitor of the target kinase)

  • DMSO (for dissolving compounds)

  • 96-well or 384-well microplates

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the test compound in kinase assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a luminescent detection reagent as per the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) using a suitable curve-fitting software.

Quantitative Data Summary

The following table presents hypothetical, yet representative, biological data for a series of 3-aryl-6-(furan-2-yl)pyridazine derivatives, illustrating the potential for SAR exploration.

Compound IDR-group at 3-positionTarget KinaseIC₅₀ (nM)
Compound A 4-MethoxyphenylCDK2150
Compound B 3,4-DimethoxyphenylCDK285
Compound C 4-FluorophenylCDK2210
Compound D Pyridin-4-ylCDK2120

Conclusion: A Versatile Scaffold with a Bright Future

3-Chloro-6-(furan-2-yl)pyridazine stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its inherent reactivity and the favorable properties of the pyridazine and furan rings provide a robust platform for the synthesis of diverse and potent therapeutic agents. The protocols and applications detailed herein offer a glimpse into the vast potential of this compound, empowering researchers to explore new chemical space and develop innovative treatments for a range of human diseases.

References

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  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing. Available at: [Link]

  • Hein, C. D., et al. (2008). Product Class 8: Pyridazines. Science of Synthesis, 16, 125-236.
  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing. Available at: [Link]

  • Hassan, D. A., & Mustafa, Y. F. (2024). Application of furan derivative in medicinal field.
  • Tsuruoka, A., et al. (2004). Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters, 14(9), 2031-2034. Available at: [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1175-1215. Available at: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Vawhal, P. K., & Jadhav, S. B. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. International Journal of Health Sciences, 6(S3), 374-386.
  • De, B., & Gupta, J. K. (2010).
  • Vawhal, P. K., & Jadhav, S. B. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. ScienceScholar. Available at: [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • Anonyme. (2022). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
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Application Notes and Protocols for the Design of Novel Bioactive Compounds from 3-Chloro-6-(furan-2-yl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 3-Chloro-6-(furan-2-yl)pyridazine

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, represents a "privileged structure" in drug discovery, known to interact with a wide array of biological targets.[1] When functionalized with a furan ring, another key heterocyclic motif with established pharmacological significance, the resulting 3-Chloro-6-(furan-2-yl)pyridazine emerges as a highly versatile starting material for the generation of diverse compound libraries.[2][3] The furan moiety is a component of numerous approved drugs and is recognized for its ability to engage in various biological interactions.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of novel compounds derived from 3-Chloro-6-(furan-2-yl)pyridazine. We will explore a rational, multi-faceted approach, commencing with in-silico design to identify promising therapeutic targets and predict compound efficacy, followed by detailed synthetic protocols for derivatization, and concluding with established methodologies for biological screening.

I. In-Silico Guided Compound Design: A Rational Approach to Drug Discovery

A robust in-silico design strategy is the cornerstone of modern drug discovery, enabling the prioritization of synthetic efforts towards compounds with the highest probability of success. This section outlines a workflow for the rational design of novel 3-Chloro-6-(furan-2-yl)pyridazine derivatives.

Target Identification and Selection

The pyridazine scaffold is a well-established pharmacophore in a multitude of therapeutic areas, particularly in oncology and inflammation.[5][6] Numerous pyridazine-containing compounds have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[7] Additionally, both pyridazine and furan derivatives have been reported to modulate inflammatory pathways, notably by inhibiting the activity of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[8][9][10]

Based on this precedent, we propose a dual-pronged targeting strategy:

  • Oncology: Focusing on key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[11]

  • Inflammation: Targeting the NF-κB signaling pathway.

Virtual Library Design and Screening

With the selected targets, a virtual library of 3-Chloro-6-(furan-2-yl)pyridazine derivatives can be generated and screened using computational tools.

Workflow for Virtual Screening:

G A Starting Scaffold: 3-Chloro-6-(furan-2-yl)pyridazine B Virtual Derivatization: - Nucleophilic Substitution (Amines, Alcohols) - Suzuki Coupling (Aryl/Heteroaryl) - Sonogashira Coupling (Alkynes) A->B In-silico Reactions C Molecular Docking (VEGFR-2, EGFR, NF-κB p50/p65) B->C Virtual Library D ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) C->D Filtered Hits E Prioritization of Candidates for Synthesis D->E Druglike Candidates

Caption: In-silico drug design workflow.

Protocol for Molecular Docking (Conceptual):

  • Protein Preparation: Obtain the crystal structures of the target proteins (e.g., VEGFR-2, EGFR, NF-κB) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate 3D structures of the virtual library of 3-Chloro-6-(furan-2-yl)pyridazine derivatives. Assign proper atom types and charges.

  • Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of each ligand within the active site of the target protein.

  • Analysis of Results: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify compounds with high predicted affinity and favorable binding modes.

Bioisosteric Replacement Strategies

To further expand the chemical space and optimize physicochemical properties, consider bioisosteric replacement of the furan ring. Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can lead to similar biological activity.[1]

Table 1: Potential Bioisosteres for the Furan Ring

BioisostereRationale
ThiopheneSimilar size and electronics, known to be a successful bioisostere in many drug classes.
PyrroleIntroduces a hydrogen bond donor, potentially altering binding interactions.
ThiazoleOffers different hydrogen bonding capabilities and metabolic stability.
PhenylIncreases lipophilicity and potential for pi-stacking interactions.

II. Chemical Synthesis: Building the Compound Library

The reactive chlorine atom at the C3 position of 3-Chloro-6-(furan-2-yl)pyridazine makes it an ideal substrate for a variety of synthetic transformations, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloro group by a range of nucleophiles.[12]

General Reaction Scheme:

Protocol 1: Synthesis of 3-(Piperidin-1-yl)-6-(furan-2-yl)pyridazine

This protocol is adapted from established procedures for the reaction of chloropyridazines with amines.[13]

  • Materials: 3-Chloro-6-(furan-2-yl)pyridazine, piperidine, ethanol, round-bottom flask, condenser, heating mantle, magnetic stirrer.

  • Procedure: a. To a solution of 3-Chloro-6-(furan-2-yl)pyridazine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add piperidine (1.2 mmol). b. Fit the flask with a condenser and heat the reaction mixture to reflux with stirring. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, allow the reaction mixture to cool to room temperature. e. Remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane). g. Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl substituents at the C3 position.[14][15]

General Reaction Scheme:

Protocol 2: Synthesis of 3-(Phenyl)-6-(furan-2-yl)pyridazine

This protocol is based on general procedures for Suzuki-Miyaura coupling of chloro-heterocycles.[16][17]

  • Materials: 3-Chloro-6-(furan-2-yl)pyridazine, phenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), a solvent system (e.g., dioxane/water), Schlenk flask, condenser, heating mantle, magnetic stirrer, inert atmosphere (argon or nitrogen).

  • Procedure: a. To a Schlenk flask under an inert atmosphere, add 3-Chloro-6-(furan-2-yl)pyridazine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol). b. Add the solvent system (e.g., dioxane/water 4:1, 10 mL). c. Heat the reaction mixture to 90-100 °C with vigorous stirring. d. Monitor the reaction by TLC. e. After completion, cool the reaction to room temperature and dilute with water. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography. i. Characterize the final product by spectroscopic methods.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which can serve as versatile handles for further functionalization.

General Reaction Scheme:

Protocol 3: Synthesis of 3-(Phenylethynyl)-6-(furan-2-yl)pyridazine

This protocol is derived from established methods for Sonogashira coupling.

  • Materials: 3-Chloro-6-(furan-2-yl)pyridazine, phenylacetylene, palladium catalyst (e.g., Pd(PPh3)2Cl2), copper(I) iodide (CuI), a base (e.g., triethylamine), a solvent (e.g., THF or DMF), Schlenk flask, condenser, magnetic stirrer, inert atmosphere.

  • Procedure: a. To a Schlenk flask under an inert atmosphere, add 3-Chloro-6-(furan-2-yl)pyridazine (1.0 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.06 mmol) in the chosen solvent (10 mL). b. Add triethylamine (2.5 mmol) and phenylacetylene (1.2 mmol). c. Stir the reaction mixture at room temperature or with gentle heating. d. Monitor the reaction by TLC. e. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure. g. Purify the residue by column chromatography. h. Characterize the product by spectroscopic analysis.

III. Biological Evaluation: Screening for Anticancer and Anti-inflammatory Activity

Following the successful synthesis of the designed compounds, the next critical step is to evaluate their biological activity. This section provides protocols for in vitro assays to screen for anticancer and anti-inflammatory potential.

Anticancer Activity Screening

Protocol 4: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]

  • Cell Culture: Culture human cancer cell lines (e.g., a non-small cell lung cancer line like A549, or a colon cancer line such as HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.[5][21]

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyridazine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Workflow for Anticancer Screening:

G A Synthesized Pyridazine Derivatives B MTT Cell Viability Assay (e.g., A549, HCT116 cell lines) A->B C Determine IC50 Values B->C D In Vitro Kinase Inhibition Assay (for active compounds, e.g., VEGFR-2, EGFR) C->D Potent Compounds E Lead Compound Identification D->E

Caption: Workflow for anticancer activity screening.

Protocol 5: In Vitro Kinase Inhibition Assay

For compounds that exhibit significant cytotoxicity in the MTT assay, their direct inhibitory effect on the target kinases can be assessed.[2][22][23][24][25]

  • Reagents: Recombinant human kinases (VEGFR-2, EGFR), ATP, appropriate kinase substrate, kinase assay buffer.

  • Assay Procedure (General): a. In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate in the kinase assay buffer. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at a specified temperature for a defined period. d. Stop the reaction. e. Quantify the kinase activity. This can be done using various methods, such as radiometric assays (32P-ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Anti-inflammatory Activity Screening

Protocol 6: NF-κB Reporter Assay

This cell-based assay measures the activity of the NF-κB signaling pathway.[1][26]

  • Cell Line: Use a stable cell line containing an NF-κB-responsive reporter gene, such as a luciferase or green fluorescent protein (GFP) reporter (e.g., HEK293-NF-κB-luc).

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and allow them to attach. Pre-treat the cells with the synthesized compounds for a short period before stimulating with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

  • Incubation: Incubate the cells for a sufficient time to allow for reporter gene expression.

  • Reporter Gene Measurement:

    • For luciferase reporters, lyse the cells and measure the luciferase activity using a luminometer.

    • For GFP reporters, measure the fluorescence using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each compound and determine the IC50 values.

IV. Conclusion and Future Directions

The 3-Chloro-6-(furan-2-yl)pyridazine scaffold offers a fertile ground for the discovery of novel bioactive compounds. The synthetic accessibility and the potential for diverse functionalization through nucleophilic aromatic substitution and cross-coupling reactions make it an attractive starting point for the generation of extensive and diverse chemical libraries. By integrating rational in-silico design with robust synthetic and biological screening protocols, researchers can efficiently identify and optimize lead compounds with potential therapeutic applications in oncology and inflammatory diseases.

Future work should focus on establishing structure-activity relationships (SAR) from the screening data to guide further optimization of the lead compounds. This may involve the synthesis of additional analogs, exploration of a wider range of bioisosteric replacements, and more in-depth biological characterization, including in vivo studies for the most promising candidates.

V. References

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central.

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. PubMed.

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central.

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.

  • Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. MDPI.

  • (PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate.

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI.

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.

  • Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments. Google Patents.

  • Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. JLUpub.

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications.

  • Furan: A Promising Scaffold for Biological Activity. IntechOpen.

  • MTT assay and its use in cell viability and proliferation analysis. Abcam.

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

  • MTT Cell Proliferation Assay. ATCC.

  • The anticancer potential of various substituted pyridazines and related compounds. SciSpace.

  • Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. PubMed Central.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Imidazo[1,2-B]Pyridazines as Inhibitors of DYRK Kinases. ResearchGate.

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.

  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.

  • Kinase assays. BMG LABTECH.

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online.

  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.

  • Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate.

  • In vitro kinase assay. Protocols.io.

  • Cell Viability and Cytotoxicity determination using MTT assay. YouTube.

  • Pharmacological activity of furan derivatives. Pharma Education.

  • Fight Inflammation by Inhibiting NF-KB. Life Extension.

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace.

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed.

  • Antioxidant and Anti-Inflammatory Mechanisms of Cardamonin through Nrf2 Activation and NF-kB Suppression in LPS-Activated BV-2 Microglial Cells. MDPI.

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regioisomeric methyl-substituted methyl pipecolinates. Royal Society of Chemistry.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI.

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-6-(furan-2-yl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-Chloro-6-(furan-2-yl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section grounded in established chemical principles.

Introduction to Purification Challenges

3-Chloro-6-(furan-2-yl)pyridazine is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. While this method is robust, the purification of the final product can be complicated by the presence of various impurities stemming from side reactions and unconsumed starting materials. Effective removal of these impurities is critical to ensure the integrity of downstream applications. This guide will equip you with the knowledge to identify and eliminate these contaminants, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Chloro-6-(furan-2-yl)pyridazine?

A1: The impurity profile is largely dictated by the Suzuki-Miyaura coupling reaction conditions. The most prevalent impurities include:

  • Unreacted Starting Materials: 3,6-dichloropyridazine and furan-2-boronic acid (or its ester derivative).

  • Homocoupling Byproducts: Bipyridazine and 2,2'-bifuran can form, especially if oxygen is not rigorously excluded from the reaction mixture.[1][2]

  • Hydrolysis Product: 6-(Furan-2-yl)pyridazin-3(2H)-one can be formed by the hydrolysis of the chloro group on the pyridazine ring under basic conditions.[3]

  • Protodeboronation Product: Furan may be present due to the cleavage of the boronic acid C-B bond before the cross-coupling can occur.[4]

  • Catalyst Residues: Residual palladium catalyst and phosphine ligands are common metallic and organic impurities.[5]

Q2: My purified 3-Chloro-6-(furan-2-yl)pyridazine has a persistent yellow or brownish tint. What is the likely cause?

A2: A persistent color can be due to several factors. Trace amounts of palladium catalyst residues can impart a dark color to the product. Additionally, some N-heterocyclic compounds are prone to gradual degradation upon exposure to air and light, forming colored oligomeric or oxidized species.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. For 3-Chloro-6-(furan-2-yl)pyridazine and its likely impurities, a solvent system of ethyl acetate/hexanes (e.g., 30:70 v/v) on silica gel plates is a good starting point. Visualization can be achieved using a UV lamp (254 nm), as the aromatic rings of the product and many impurities will quench fluorescence.[6] Staining with potassium permanganate can also be effective for visualizing non-UV active impurities.[7]

Q4: Is it possible to remove the palladium catalyst without using column chromatography?

A4: Yes, several methods can be employed. One common approach is to treat the organic solution of your crude product with a scavenger resin that has a high affinity for palladium. Alternatively, washing the organic layer with an aqueous solution of a chelating agent like thiourea or N-acetylcysteine can help extract the palladium into the aqueous phase.[8] Filtering the reaction mixture through a pad of Celite can also remove some of the precipitated palladium black.[9]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of 3-Chloro-6-(furan-2-yl)pyridazine.

Issue 1: Poor Separation of the Desired Product from a Closely-Eluting Impurity in Column Chromatography

Causality: Often, the homocoupled bipyridazine impurity has a polarity very similar to the desired product, making separation by standard column chromatography challenging.

Troubleshooting Workflow:

start Poor Separation Observed on TLC optimize_solvent Optimize TLC Solvent System start->optimize_solvent Initial step gradient_elution Implement Gradient Elution optimize_solvent->gradient_elution Fine-tune polarity dry_loading Use Dry Loading Technique gradient_elution->dry_loading Improve band sharpness success Pure Product Obtained gradient_elution->success If separation is achieved recrystallize Attempt Recrystallization dry_loading->recrystallize If chromatography is insufficient recrystallize->success

Caption: Troubleshooting workflow for poor chromatographic separation.

Detailed Protocol: Flash Column Chromatography

  • TLC Optimization:

    • Begin by testing various ratios of ethyl acetate (EtOAc) and hexanes on a TLC plate. Aim for an Rf value of approximately 0.3 for the desired product.

    • If separation is still poor, consider adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to the mobile phase to alter the selectivity.

  • Column Preparation:

    • Use a silica gel slurry packing method with your initial optimized solvent system to ensure a well-packed column. The amount of silica gel should be 50-100 times the weight of your crude material.[10]

  • Sample Loading:

    • For optimal separation, use a dry loading technique. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your column.

  • Elution:

    • Start with a mobile phase slightly less polar than your optimized TLC solvent system.

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10% EtOAc in hexanes and slowly increase to 30% EtOAc in hexanes over several column volumes. This will help to resolve closely eluting spots.

  • Fraction Collection and Analysis:

    • Collect small fractions and analyze them by TLC to identify those containing the pure product.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for a wide range of organic compounds.
Mobile Phase Gradient of Ethyl Acetate in HexanesAllows for the separation of compounds with a range of polarities.
Sample Loading Dry LoadingPrevents band broadening and improves resolution.[11]
Issue 2: Product Contaminated with the Hydrolysis Byproduct, 6-(Furan-2-yl)pyridazin-3(2H)-one

Causality: The chloro group at the 3-position of the pyridazine ring is susceptible to nucleophilic substitution by hydroxide ions, which may be present during the reaction or aqueous workup, especially at elevated temperatures.[3]

Troubleshooting Workflow:

start Hydrolysis Product Detected (e.g., by LC-MS) acid_wash Acidic Aqueous Wash start->acid_wash Initial step extraction Liquid-Liquid Extraction acid_wash->extraction Separate based on basicity chromatography Column Chromatography extraction->chromatography If co-extraction occurs success Pure Product Obtained extraction->success If separation is successful chromatography->success

Caption: Workflow for removing the hydrolysis byproduct.

Detailed Protocol: Acidic Wash and Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic nitrogen atoms of the pyridazine ring in the desired product will be protonated, making it more soluble in the aqueous layer. The less basic hydrolysis product may remain preferentially in the organic layer. Caution: Perform a small-scale test to ensure your desired product does not degrade under acidic conditions.

  • Separation: Separate the aqueous and organic layers.

  • Basification and Re-extraction: Neutralize the aqueous layer with a base (e.g., saturated NaHCO₃ solution) until it is basic. Extract the aqueous layer multiple times with fresh portions of the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Issue 3: Low Yield After Purification Due to Product Loss

Causality: The product may be lost during purification due to its partial solubility in the aqueous phase during workup, or by "oiling out" instead of crystallizing during recrystallization attempts.

Troubleshooting Workflow:

start Low Yield Observed workup_check Review Aqueous Workup start->workup_check recrystallization_check Optimize Recrystallization start->recrystallization_check back_extraction Back-extract Aqueous Layers workup_check->back_extraction solvent_screen Screen Recrystallization Solvents recrystallization_check->solvent_screen success Improved Yield back_extraction->success slow_cooling Ensure Slow Cooling solvent_screen->slow_cooling slow_cooling->success

Caption: Troubleshooting low product yield during purification.

Detailed Protocol: Optimized Recrystallization

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12] Test small amounts of your crude product in various solvents. Ethanol or a mixture of acetone and hexanes are good starting points for pyridazine derivatives.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude material until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[13] Once at room temperature, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Solvent SystemSuitability
EthanolGood for moderately polar compounds.
Acetone/HexanesA polar/non-polar mixture that can be fine-tuned.
Dichloromethane/EthanolAnother mixture with tunable polarity.

References

  • Bellenie, B. R., & Goodman, J. M. (2004). A new trick for an old dog: a convenient method for the visualisation of weakly UV-active compounds on TLC.
  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615.
  • Grasa, G. A., & Colacot, T. J. (2007). A highly practical and general route for the synthesis of 3-amino-6-arylpyridazines via Suzuki reaction. Organic Letters, 9(26), 5481-5484.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Reeves, E. K., Entz, E. D., & Neufeldt, S. R. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11657–11668.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 27, 2026, from [Link]

  • Caddick, S., & Fitzmaurice, R. (2009). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 131(46), 16674-16675.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Stanetty, P., & Schnürch, M. (2005). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 195-376). Thieme.
  • Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved January 27, 2026, from a private university's chemistry department website.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2023, December 1). Protodeboronation. [Link]

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Chemistry Laboratory Techniques. [Link]

  • Maes, B. U. W., & Lemiere, G. L. F. (2002). Hydrolysis of Halogenoalkanes. YouTube, uploaded by Allery Chemistry, 28 February 2021, [Link].

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Lloyd-Jones, G. C., & Ball, L. T. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14566-14583.
  • ChemSynthesis. (2025, May 20). 3-chloro-6-(2-chlorophenyl)pyridazine. [Link]

  • SuperBeastJ. (2025, September 19). Your trick to remove residual palladium. r/Chempros. Reddit. [Link]

  • Chemistry LibreTexts. (2025, March 18). Hydrolysis Reactions. [Link]

  • Chemistry LibreTexts. (2022, April 7). Visualizing TLC Plates. [Link]

  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 753-757.
  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Monash University. (n.d.). Organic reactions: Hydrolysis. Student Academic Success. [Link]

  • PubChem. (n.d.). 3-Chloro-6-phenylpyridazine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Taylor & Francis. (2023, November 28). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved January 27, 2026, from [Link]

  • Little-Rise798. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Reddit. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]

  • Google Patents. (n.d.).
  • LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Monash University. (n.d.). Organic reactions: Hydrolysis. Student Academic Success. [Link]

  • ACS Publications. (n.d.). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II). [Link]

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Chemistry Laboratory Techniques. [Link]

  • Chemistry Stack Exchange. (2016, September 27). What exactly is hydrolysis reaction in organic chemistry? What mechanism does it follow?. [Link]

  • PubChem. (n.d.). 3-Chloro-6-phenylpyridazine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Retrieved January 27, 2026, from [Link]

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Characterization of unexpected products in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazine Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process scientists who encounter unexpected results during the synthesis of pyridazine-containing scaffolds. Pyridazine chemistry, while powerful, is nuanced. Side reactions and the formation of unexpected products are common hurdles. This resource moves beyond simple procedural lists to explain the causality behind these issues, offering field-tested troubleshooting strategies and robust characterization protocols. Our goal is to empower you to not only identify unforeseen products but also to understand their formation and rationally design experiments to mitigate them in the future.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that often arise during the initial analysis of a pyridazine synthesis reaction mixture.

Q1: My mass spectrum shows a peak at [M+16]. What is the likely identity of this byproduct?

A1: An [M+16] peak almost invariably indicates the formation of a pyridazine N-oxide. This is one of the most common byproducts in pyridazine chemistry.[1]

  • Causality: The lone pairs on the pyridazine nitrogen atoms are susceptible to oxidation. This can be caused by:

    • Peroxidic impurities in solvents (e.g., aged THF or ether).

    • Atmospheric oxygen , especially under heating or in the presence of transition metal catalysts.

    • Certain reagents , such as m-CPBA, hydrogen peroxide, or even Oxone®, which may be used for other transformations in the synthetic sequence and can inadvertently oxidize the pyridazine core.[2]

  • Troubleshooting & Characterization:

    • Spectroscopic Shifts: N-oxidation significantly alters the electronic environment of the ring. Expect to see downfield shifts for the protons alpha to the N-oxide in ¹H NMR spectroscopy.[3]

    • Confirmation: Compare the spectra to known pyridazine N-oxide data or purposefully synthesize the N-oxide standard using a controlled oxidant like m-CPBA for unambiguous comparison.

    • Mitigation: Purge reactions with an inert gas (N₂ or Ar). Use freshly distilled, peroxide-free solvents. If an oxidant is necessary for another part of the molecule, consider a protection strategy for the pyridazine nitrogens if feasible.

Q2: I'm synthesizing a 1,6-dihydropyridazine, but my final product is the fully aromatized pyridazine. Why did this happen?

A2: Dihydropyridazines are often sensitive intermediates that can readily oxidize to their aromatic pyridazine counterparts.[4] This is a common challenge, especially during workup and purification.

  • Causality: The driving force for this transformation is the formation of a stable aromatic ring. The oxidation can be promoted by:

    • Air: Simple exposure to air, particularly on a silica gel column during chromatography, can be sufficient to cause aromatization.[5]

    • Solvents: Certain solvents can facilitate oxidation. For instance, in some copper-catalyzed cyclizations, switching from MeCN to AcOH can directly yield the pyridazine instead of the dihydropyridazine intermediate.[6]

    • Oxidizing Agents: Trace oxidizing agents or even light can trigger the reaction.

  • Troubleshooting & Characterization:

    • NMR Analysis: The key difference will be the disappearance of aliphatic C-H signals from the dihydropyridazine ring and the appearance of aromatic C-H signals in the ¹H and ¹³C NMR spectra.

    • Mitigation:

      • Handle the dihydropyridazine under an inert atmosphere whenever possible.

      • During purification, consider using deactivated silica or alumina, and run columns quickly.

      • If the dihydropyridazine is the desired product, ensure all subsequent steps are performed under anhydrous and anaerobic conditions.

Q3: My reaction of an unsymmetrical 1,4-dicarbonyl compound with hydrazine gave a single spot on TLC, but the NMR is complex, suggesting a mixture. What's going on?

A3: You are likely observing the formation of regioisomers. When an unsymmetrical 1,4-dicarbonyl condenses with hydrazine, the initial nucleophilic attack can occur at either carbonyl group, leading to two different pyridazine products.

  • Causality: The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons. Steric hindrance and electronic effects of the substituents (R¹ and R²) determine the preferred site of initial attack by hydrazine. Often, these isomers have very similar polarities, causing them to co-elute during thin-layer or column chromatography.

  • Troubleshooting & Characterization: This is a significant challenge that requires advanced analytical techniques. Please refer to Troubleshooting Guide 1 for a detailed protocol on distinguishing regioisomers using 2D NMR.

Part 2: In-Depth Troubleshooting Guides

Guide 1: The Regioisomer Challenge in Unsymmetrical Syntheses

Issue: Formation of an inseparable mixture of regioisomers from the condensation of an unsymmetrical 1,4-dicarbonyl compound with hydrazine.

Underlying Principle: The reaction proceeds through a hydrazone intermediate, followed by cyclization and dehydration. The initial, often rate-determining, step is the nucleophilic attack of a hydrazine nitrogen on a carbonyl carbon. The kinetic product distribution is determined by the activation energy barrier for attack at each of the two non-equivalent carbonyls.

Workflow for Regioisomer Characterization

G cluster_0 Initial Analysis cluster_1 Advanced 2D NMR cluster_2 Structure Elucidation Start Crude Reaction Mixture (Complex 1H NMR) Purify Purify Mixture (e.g., Column Chromatography) Start->Purify Check NMR of Purified Fraction(s) Still a mixture? Purify->Check HMBC Acquire 1H-13C HMBC Spectrum Check->HMBC Yes Assign Assign Structures of Isomer A and Isomer B Check->Assign No (Separated) NOESY Acquire 1H-1H NOESY/ROESY Spectrum HMBC->NOESY Analysis Analyze Key Correlations NOESY->Analysis Analysis->Assign Quantify Determine Isomeric Ratio (via 1H NMR Integration) Assign->Quantify

Protocol: Structure Elucidation using 2D NMR

This protocol assumes you have a mixture of two regioisomers, A and B . The key is to find a long-range correlation (HMBC) or a through-space correlation (NOESY/ROESY) that is unique to one isomer.

  • Acquire High-Resolution Spectra: Obtain high-quality ¹H, ¹³C, DEPT-135, COSY, HMBC, and NOESY (or ROESY for larger molecules) spectra of the purified mixture.

  • Identify Spin Systems: Use the ¹H-¹H COSY spectrum to identify coupled protons within each isomer. For a typical substituted pyridazine, you will identify distinct sets of signals for isomer A and isomer B .

  • Focus on Key Protons: Identify a proton whose spatial proximity to a substituent is different in the two isomers. For example, a proton at C6 (H-6) will be close to the substituent at C1 in one isomer, but not the other.

  • Analyze HMBC Spectrum: Look for 3-bond correlations (³J_CH) from a unique proton to a key carbon. For example, in one isomer, the protons of a methyl group at C3 might show a correlation to the C4 carbon, but not C5. This helps to lock down the connectivity.

  • Analyze NOESY/ROESY Spectrum: This is often the definitive experiment. Look for a Nuclear Overhauser Effect (nOe) between a proton on the pyridazine ring and a proton on a nearby substituent.

    • Example: If you have a methyl group at C3 and a phenyl group at C6, the H-4 proton of the pyridazine ring should show an nOe correlation to the methyl protons in one isomer. In the other isomer, where the methyl is at C6, the H-5 proton would show this correlation instead.

  • Assign Structures: Based on the unambiguous correlation found in the NOESY or HMBC spectrum, you can assign the chemical shifts for each proton and carbon to a specific regioisomer.[7][8]

  • Determine Ratio: Once signals are assigned, the isomeric ratio can be accurately determined by integrating well-resolved signals in the ¹H NMR spectrum.

Guide 2: Identifying and Preventing Dihydropyridazine Over-Oxidation

Issue: The desired 1,6-dihydropyridazine product spontaneously oxidizes to the corresponding pyridazine during reaction workup or purification.

Underlying Principle: The conversion of a dihydropyridazine to a pyridazine is an aromatization reaction. This process is thermodynamically favorable due to the formation of a stable, 6π-electron aromatic system. The reaction is often initiated by a single electron transfer (SET) or proton abstraction mechanism, followed by loss of a second hydrogen atom.[5]

Table 1: Spectroscopic Comparison of Dihydropyridazines vs. Pyridazines

Feature1,6-DihydropyridazineAromatic PyridazineRationale
¹H NMR (Ring Protons) Aliphatic signals, typically 3.5-5.5 ppmAromatic signals, typically 7.0-9.5 ppm[9]Loss of sp³ hybridized carbons and formation of an aromatic system.
¹³C NMR (Ring Carbons) Aliphatic signals, typically 40-70 ppmAromatic signals, typically 120-160 ppm[10]Change in hybridization from sp³ to sp².
UV-Vis λ_max Typically < 300 nmOften > 300 nmExtended π-conjugation in the aromatic system lowers the HOMO-LUMO gap.
IR Spectroscopy May show C-H stretch > 3000 cm⁻¹ (alkene) and < 3000 cm⁻¹ (alkane)Shows prominent aromatic C-H stretch > 3000 cm⁻¹ and C=C/C=N stretches ~1400-1600 cm⁻¹Aromatization leads to characteristic aromatic vibrational modes.

Protocol: Mitigation of Unwanted Aromatization

  • Inert Atmosphere: Conduct the entire reaction, workup, and solvent removal under a positive pressure of nitrogen or argon. Use Schlenk techniques or a glovebox for highly sensitive compounds.

  • Solvent Degassing: Use solvents that have been thoroughly degassed by freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

  • Antioxidant Addition: During workup or purification, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT).[11] This can quench radical chain reactions that propagate oxidation.

  • Modified Chromatography:

    • Use deactivated (neutral) silica gel or alumina. Basic or acidic sites on the stationary phase can catalyze oxidation.

    • Pre-treat the column solvent with an antioxidant.

    • Minimize the time the compound spends on the column by using flash chromatography with slightly higher polarity eluents to speed up elution.

  • Peroxide Value Check: Before use, check ethereal solvents (THF, Diethyl Ether, Dioxane) for peroxides using test strips or a standard iodometric titration method.[11] If peroxides are present, purify the solvent or use a freshly opened bottle.

Mechanism of Air Oxidation

G DHP Dihydropyridazine Radical_Cation Radical Cation DHP->Radical_Cation O2 (Air) -e- (SET) Pyridazinyl_Radical Pyridazinyl Radical Radical_Cation->Pyridazinyl_Radical -H+ Proton_Loss Proton Loss (H+) Pyridazine Aromatic Pyridazine Pyridazinyl_Radical->Pyridazine [O] -H• Final_Oxidation Final Oxidation Step

References

  • Fan, Z., Pan, Z., Huang, L., Cheng, J. (2019). Cu(II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines and pyridazines. Journal of Organic Chemistry, 84, 4236-4245. Available from: [Link]

  • Duncton, M. A. J. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Available from: [Link]

  • Synthesis Workshop Videos. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. Available from: [Link]

  • Joule, J. A., & Mills, K. (2010). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Heterocyclic Chemistry. Available from: [Link]

  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available from: [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. University of Liverpool. Available from: [Link]

  • ResearchGate. (n.d.). The synthesis of pyridazine by [4+2] cycloaddition. ResearchGate. Available from: [Link]

  • Basistyi, V. S., & Frederich, J. H. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Organic Letters, 24(10), 1917–1921. Available from: [Link]

  • ResearchGate. (2014). A New Oxidation System for the Oxidation of Hantzsch-1,4-dihydropyridines and Polyhydroquinoline Derivatives under Mild Conditions. ResearchGate. Available from: [Link]

  • El-Gendy, B. E. D. M., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(9), 727-32. Available from: [Link]

  • ResearchGate. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. Available from: [Link]

  • Squella, J. A., et al. (1998). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Pharmaceutical and Biomedical Analysis, 18(4-5), 643-8. Available from: [Link]

  • Stadlbauer, W., & Kappe, T. (1999). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 4(9), 288-298. Available from: [Link]

  • Sharma, P., & Kumar, V. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(1), 36-47. Available from: [Link]

  • Stepanov, A. A., et al. (2022). The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[6][12][13]Oxadiazolo[3,4-d]pyridazines. Molecules, 27(21), 7466. Available from: [Link]

  • Kerkman, D. J., et al. (2019). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. The Journal of Organic Chemistry, 84(24), 16335-16346. Available from: [Link]

  • Heinisch, G., & Holzer, W. (1990). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1881-1885. Available from: [Link]

  • Zhang, Z., et al. (2022). Oxidation of dihydrotetrazine triggered by near-infrared photocatalysis for photoclick chemistry. Chemical Communications, 58(71), 9883-9886. Available from: [Link]

  • Li, C., et al. (2021). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers, 8(17), 4735-4740. Available from: [Link]

  • Le, T. (2018). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of South Florida Graduate Thesis. Available from: [Link]

  • Basistyi, V. S., & Frederich, J. H. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Organic Letters, 24(10), 1917-1921. Available from: [Link]

  • American Chemical Society. (2023). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2018). Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. ResearchGate. Available from: [Link]

  • Langbein, D., & Dave, M. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Gattefossé Application Note. Available from: [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab Group Meeting Notes. Available from: [Link]

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Technical Support Center: Analytical Methods for Monitoring 3-Chloro-6-(furan-2-yl)pyridazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 3-Chloro-6-(furan-2-yl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the common analytical techniques employed in monitoring the synthesis and subsequent reactions of this important heterocyclic compound.

Introduction: The Importance of Robust Analytical Monitoring

3-Chloro-6-(furan-2-yl)pyridazine is a key intermediate in the synthesis of a variety of biologically active molecules.[1] Accurate and reliable real-time monitoring of its formation and consumption is critical for reaction optimization, yield maximization, and impurity profiling. This guide provides practical, field-tested advice to overcome common analytical challenges.

A typical synthetic workflow for a derivative of 3-Chloro-6-(furan-2-yl)pyridazine might involve the reaction of a precursor like 3,6-dichloropyridazine with a suitable nucleophile.[2] Monitoring such reactions requires analytical methods that can effectively separate the starting materials, intermediates, the desired product, and any byproducts.

cluster_0 Reaction & Quenching cluster_1 Sample Preparation cluster_2 Analytical Monitoring Reaction_Vessel Reaction Mixture (e.g., 3,6-dichloropyridazine + nucleophile) Quenching Reaction Quenching Reaction_Vessel->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Drying_Filtration Drying & Filtration Workup->Drying_Filtration Dilution Dilution for Analysis Drying_Filtration->Dilution Analytical_Techniques HPLC / GC-MS / NMR Dilution->Analytical_Techniques Data_Analysis Data Analysis & Interpretation Analytical_Techniques->Data_Analysis

Caption: General experimental workflow for reaction monitoring.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of organic reactions. Its ability to separate complex mixtures makes it ideal for tracking the consumption of reactants and the formation of products and byproducts.

HPLC FAQs & Troubleshooting

Question 1: I'm seeing significant peak tailing for my 3-Chloro-6-(furan-2-yl)pyridazine peak. What is the likely cause and how can I fix it?

Answer: Peak tailing is a common issue in HPLC and can often be attributed to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Causality: The pyridazine and furan rings contain heteroatoms (nitrogen and oxygen) that can interact with active sites, such as free silanols, on the silica-based stationary phase of your column.[3] This can lead to a non-ideal chromatographic peak shape.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: The addition of a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can help to mask the active silanol groups on the stationary phase, reducing peak tailing.

    • pH Adjustment: Ensure the pH of your mobile phase is appropriate. For pyridazine-containing compounds, a mobile phase with a slightly acidic pH (e.g., using a phosphate buffer) can help to protonate the basic nitrogens, leading to more consistent interactions with the stationary phase and improved peak shape.[4]

    • Column Choice: If the issue persists, consider using a column with a different stationary phase, such as one that is end-capped to minimize the number of free silanol groups.

Question 2: The retention time of my product peak is shifting between injections. What could be causing this variability?

Answer: Retention time instability can compromise the reliability of your quantitative analysis. The root cause often lies in the mobile phase preparation or the HPLC system itself.

  • Causality: Inconsistent mobile phase composition, fluctuating column temperature, or an unstable flow rate can all lead to shifts in retention time.[3][5]

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. If using a buffer, make sure it is fully dissolved and the pH is consistent.

    • System Equilibration: Allow the HPLC system to equilibrate with the mobile phase for a sufficient amount of time before starting your analysis. A stable baseline is a good indicator of equilibration.

    • Check for Leaks: Inspect the system for any leaks, as this can cause fluctuations in the flow rate and pressure.[6]

    • Column Temperature: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[5]

Problem HPLC Peak Shape or Retention Time Issue Check_Mobile_Phase Is the mobile phase correctly prepared and degassed? Problem->Check_Mobile_Phase Check_System Is the system equilibrated and free of leaks? Check_Mobile_Phase->Check_System Yes Re-prepare Mobile Phase Re-prepare Mobile Phase Check_Mobile_Phase->Re-prepare Mobile Phase No Check_Column Is the column appropriate and in good condition? Check_System->Check_Column Yes Equilibrate and Check for Leaks Equilibrate and Check for Leaks Check_System->Equilibrate and Check for Leaks No Solution Problem Resolved Check_Column->Solution Yes Consider a Different Column Consider a Different Column Check_Column->Consider a Different Column No

Caption: Troubleshooting logic for common HPLC issues.

Recommended Starting HPLC Method
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column suitable for many organic molecules.
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)A common mobile phase for good separation of moderately polar compounds. The acid helps to improve peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmAromatic systems like pyridazine and furan absorb well at this wavelength.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

For more volatile derivatives or byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, providing both separation and structural information.

GC-MS FAQs & Troubleshooting

Question 1: I am not seeing my 3-Chloro-6-(furan-2-yl)pyridazine peak in the GC-MS chromatogram, or the peak is very broad. What is happening?

Answer: This could be due to the thermal instability of your compound or its interaction with the GC system.

  • Causality: Halogenated aromatic compounds can sometimes be thermally labile and may degrade in the high temperatures of the GC inlet or column.[7] The furan moiety can also be sensitive to thermal degradation.[8] Additionally, active sites in the GC liner or column can cause peak tailing or adsorption.

  • Troubleshooting Steps:

    • Lower Inlet Temperature: Gradually decrease the inlet temperature to find a balance between efficient volatilization and minimal degradation.

    • Use a Deactivated Liner: Employ a deactivated glass wool liner in the inlet to minimize interactions with your analyte.

    • Column Choice: A column with a more inert stationary phase can reduce on-column degradation and peak tailing.

    • Derivatization: If thermal instability is a significant issue, consider derivatization to a more stable analogue, although this adds a step to your sample preparation.

Question 2: My mass spectrum for the product peak is ambiguous, and I'm having trouble confirming its identity. How can I get a clearer spectrum?

Answer: Mass spectral quality can be affected by co-eluting impurities or in-source fragmentation.

  • Causality: If your chromatographic peak is not pure, the resulting mass spectrum will be a composite of all co-eluting species. Additionally, the ionization energy in the mass spectrometer can cause extensive fragmentation, making the molecular ion difficult to identify.

  • Troubleshooting Steps:

    • Improve Chromatographic Resolution: Optimize your GC temperature program to better separate your product from any impurities.

    • Use a Softer Ionization Technique: If available, consider using chemical ionization (CI) instead of electron ionization (EI) to reduce fragmentation and obtain a more prominent molecular ion peak.

    • Background Subtraction: Carefully perform background subtraction on your peak of interest in the data analysis software to remove contributions from column bleed or background noise.

Key Considerations for GC-MS Method Development
ParameterRecommended Starting PointRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column with low bleed, suitable for a wide range of compounds.
Inlet Temperature 250 °C (can be optimized lower)A starting point to ensure volatilization, but may need to be reduced to prevent degradation.
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/minA typical starting program that can be adjusted to improve separation.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good efficiency.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization method for creating reproducible mass spectra for library matching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine reaction conversion and yield.

NMR FAQs & Troubleshooting

Question 1: The proton signals for the furan and pyridazine rings in my crude reaction mixture are overlapping. How can I improve the resolution?

Answer: Overlapping signals are a common challenge in the NMR of complex mixtures.

  • Causality: The chemical shifts of protons on the furan and pyridazine rings can be in close proximity, and in a crude reaction mixture containing starting materials, reagents, and byproducts, this can lead to significant signal overlap.

  • Troubleshooting Steps:

    • Use a Higher Field Magnet: If accessible, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.

    • 2D NMR: Perform a 2D NMR experiment, such as a COSY or HSQC, to help resolve the overlapping signals and assign the proton and carbon resonances.[9]

    • Change of Solvent: Acquiring the spectrum in a different deuterated solvent can sometimes induce small changes in chemical shifts that may resolve the overlap.

Question 2: I want to use NMR to quantify the conversion of my starting material to 3-Chloro-6-(furan-2-yl)pyridazine. What is the best way to do this?

Answer: Quantitative NMR (qNMR) is a powerful technique for determining the concentration of analytes in a solution.

  • Causality: For accurate quantification, you need to ensure that the NMR signals you are integrating are fully relaxed and that you have a suitable internal standard.

  • Best Practices for qNMR:

    • Choose a Suitable Internal Standard: The internal standard should have a simple spectrum with a peak that does not overlap with any of the analyte signals, be stable, and have a known concentration.

    • Ensure Full Relaxation: Use a long relaxation delay (D1) in your acquisition parameters (typically 5 times the longest T1 of the signals of interest) to ensure that all signals are fully relaxed before the next pulse. This is crucial for accurate integration.

    • Select Non-Overlapping Peaks: Choose well-resolved peaks for both your analyte and the internal standard for integration.

    • Process the Data Carefully: Ensure proper phasing and baseline correction of the spectrum before integration.

References

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. National Institutes of Health. [Link]

  • 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. National Institutes of Health. [Link]

  • 3-Chloro-6-{4-[3-(trifluoro-meth-yl)phen-yl]piperazin-1-yl}pyridazine. PubMed. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. PubMed. [Link]

  • Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). PubMed. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. [Link]

  • Real-time monitoring of chemical reactions by ¹H NMR spectroscopy in.... ResearchGate. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [Link]

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  • Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. Seventh Sense Research Group. [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. ACS Publications. [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Chloro-6-(furan-2-yl)pyridazine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation and characterization of 3-Chloro-6-(furan-2-yl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. For researchers and drug development professionals, rigorous and unambiguous structural confirmation is the bedrock of any subsequent investigation into a molecule's biological activity or material properties. This document moves beyond mere procedural outlines to explain the causal relationships behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), presenting them as complementary tools for a comprehensive molecular analysis.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. A synergistic approach, where the outputs of different spectroscopic methods are cross-validated, is essential for authoritative characterization. For a molecule like 3-Chloro-6-(furan-2-yl)pyridazine, with its distinct aromatic systems and halogen substituent, each technique offers unique and confirmatory insights into its electronic and structural features.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization Workflow Syn Synthesis of 3-Chloro-6-(furan-2-yl)pyridazine MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Syn->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Chemical Environment Syn->NMR IR Infrared (IR) Spectroscopy - Functional Groups - Bond Vibrations Syn->IR UV UV-Vis Spectroscopy - Conjugated System - Electronic Transitions Syn->UV Final Validated Molecular Structure MS->Final NMR->Final IR->Final UV->Final

Caption: Integrated workflow for the spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 3-Chloro-6-(furan-2-yl)pyridazine, both ¹H and ¹³C NMR are indispensable.[1]

Expertise & Rationale:
  • ¹H NMR provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. We expect to see distinct signals for the protons on the pyridazine and furan rings.

  • ¹³C NMR reveals the number of unique carbon environments. The chemical shifts are sensitive to the electronic effects of the nitrogen atoms, the furan's oxygen, and the chlorine atom.[2]

  • 2D NMR techniques (like COSY and HMBC) are used to definitively assign which proton is coupled to which, and to map out the C-H framework, confirming the connectivity between the furan and pyridazine rings.[1][3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-containing heterocycles which may have lower solubility in CDCl₃.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher field spectrometer.[4]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. This requires a greater number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.

Comparative Data: Expected Chemical Shifts (δ) in ppm
Proton/CarbonExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Rationale & Comparative Notes
Pyridazine-H4 8.0 - 8.2125 - 130Downfield shift due to the electronegativity of adjacent nitrogen and the aromatic ring current. Forms a doublet coupled to H5.
Pyridazine-H5 7.6 - 7.8120 - 125Upfield relative to H4. Also a doublet coupled to H4. The specific shifts are influenced by the furan substituent.[5]
Furan-H3' 6.6 - 6.8110 - 115Part of the furan's three-spin system. A doublet of doublets.
Furan-H4' 6.5 - 6.7108 - 112Typically the most shielded of the furan protons. A doublet of doublets.
Furan-H5' 7.6 - 7.8145 - 150Most deshielded furan proton due to proximity to the electronegative oxygen and the pyridazine ring. A doublet of doublets.
Pyridazine-C3 ~155N/ACarbon bearing the chlorine atom. Significantly deshielded by the halogen's inductive effect and the adjacent nitrogen.
Pyridazine-C6 N/A~160Carbon attached to the furan ring. Highly deshielded due to attachment to two different rings and an adjacent nitrogen atom.
Furan-C2' N/A~150Carbon attached to the pyridazine ring. Deshielded.

Infrared (IR) Spectroscopy: Identifying Functional Fingerprints

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Expertise & Rationale:

For 3-Chloro-6-(furan-2-yl)pyridazine, IR spectroscopy is used to confirm the presence of the key structural motifs: the aromatic C-H bonds, the C=C and C=N double bonds of the heterocyclic rings, the C-O-C stretch of the furan ring, and the C-Cl bond. While IR spectra of complex heterocycles can be crowded, certain regions are highly diagnostic.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal first, which is automatically subtracted from the sample spectrum.

Comparative Data: Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeInterpretation & Comparative Notes
3100 - 3000Aromatic C-H StretchConfirms the presence of C-H bonds on the aromatic furan and pyridazine rings.[7]
1600 - 1450C=C and C=N StretchA series of sharp to medium bands characteristic of aromatic and heteroaromatic ring stretching. The pyridazine ring vibrations are expected in this region.[5][8]
1250 - 1020Aryl C-O-C StretchA strong, characteristic band for the asymmetric C-O-C stretching of the furan ring. Its exact position can be diagnostic.[9]
~880Furan Ring BendOut-of-plane C-H bending for 2-substituted furans often appears in this region.
850 - 550C-Cl StretchA strong band confirming the presence of the chloro-substituent. This region can sometimes be complex, but the C-Cl stretch is often a prominent feature.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of a molecule.[10] The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Expertise & Rationale:

The extended conjugation across the furan and pyridazine rings in 3-Chloro-6-(furan-2-yl)pyridazine is expected to result in strong UV absorption. The position of the maximum absorbance (λ_max) is characteristic of the π-electron system.[7][10] Any derivative that alters this conjugation (e.g., by adding electron-donating or -withdrawing groups) will cause a predictable shift in λ_max. This technique is highly sensitive and valuable for quantitative analysis and for comparing the electronic properties of a series of derivatives.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Collection: Record the absorbance from approximately 200 to 400 nm. Use a cuvette containing only the solvent as a reference blank.

Comparative Data: Expected UV-Vis Absorption
CompoundExpected λ_max (nm)Molar Absorptivity (ε)Rationale & Comparative Notes
3-Chloro-6-(furan-2-yl)pyridazine250 - 260 and 300-320> 10,000 L mol⁻¹ cm⁻¹Expect multiple bands corresponding to π→π* transitions. The extended conjugation between the two rings results in absorption at longer wavelengths compared to individual furan or pyridazine.[7][11]
Derivative with Electron-Donating GroupBathochromic ShiftHigher εAn electron-donating group on either ring would extend the effective conjugation, shifting λ_max to a longer wavelength (a red shift) and likely increasing the absorption intensity.
Derivative with Electron-Withdrawing GroupHypsochromic ShiftLower εAn electron-withdrawing group could potentially shorten the effective conjugation, leading to a shift in λ_max to a shorter wavelength (a blue shift).

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass so precise that it allows for the determination of the molecular formula.

Expertise & Rationale:

For 3-Chloro-6-(furan-2-yl)pyridazine, MS is crucial for two reasons:

  • Molecular Ion Peak (M⁺): It will confirm the overall mass of the molecule.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[12] This means the mass spectrum will show a characteristic molecular ion cluster: a peak for the molecule with ³⁵Cl (M⁺) and another peak two mass units higher for the molecule with ³⁷Cl (M+2)⁺, with a relative intensity of about one-third.[13][14] This pattern is an unambiguous indicator of the presence of a single chlorine atom.

G cluster_ms Mass Spectrum Isotope Pattern for C₁₀H₇ClN₂O cluster_intensity Relative Intensity M_ion [M]⁺ m/z = 206 (Contains ³⁵Cl) M2_ion [M+2]⁺ m/z = 208 (Contains ³⁷Cl) Intensity ~3 : 1

Caption: Expected M⁺ and (M+2)⁺ isotopic pattern for a monochlorinated compound.

Experimental Protocol: Electrospray Ionization (ESI)-HRMS
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer) at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode ESI, which will likely protonate one of the pyridazine nitrogens, to generate the [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-500). The high resolution of the instrument will allow for the calculation of the exact mass.

Comparative Data: Expected Mass Spectrometry Results
IonCalculated Exact Mass (for C₁₀H₈ClN₂O⁺)Expected m/zInterpretation & Comparative Notes
[M+H]⁺ (³⁵Cl) 207.0325207.0325This is the primary ion observed in positive ESI mode. Its exact mass is used to confirm the elemental composition.
[M+2+H]⁺ (³⁷Cl) 209.0296209.0296This peak will be observed at an m/z two units higher than the [M+H]⁺ peak. The ratio of the 207 peak to the 209 peak will be approximately 3:1, confirming the presence of one chlorine atom.[12][13]
Derivatives VariesVariesFor any derivative, the same principles apply. The difference in mass will correspond to the added or modified functional group, and HRMS will be used to confirm the new molecular formula.

Conclusion

The structural characterization of 3-Chloro-6-(furan-2-yl)pyridazine and its derivatives is achieved through a logical, multi-faceted spectroscopic approach. NMR spectroscopy maps the carbon-hydrogen framework and confirms atomic connectivity. IR spectroscopy provides a rapid check for key functional groups and the integrity of the heterocyclic rings. UV-Vis spectroscopy characterizes the electronic nature of the conjugated system, offering a valuable tool for comparing derivatives. Finally, high-resolution mass spectrometry provides an unequivocal determination of the molecular formula and confirms the presence of the chlorine atom through its distinct isotopic signature. Together, these techniques provide a self-validating system of analysis, ensuring the high degree of scientific integrity required for advanced research and development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.